Technical Documentation Center

N-(3-Benzylamino-propyl)-isonicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-Benzylamino-propyl)-isonicotinamide
  • CAS: 431056-19-8

Core Science & Biosynthesis

Foundational

The Emergence of N-(3-Benzylamino-propyl)-isonicotinamide Derivatives in Oncology: A Technical Guide to Their Therapeutic Potential

Foreword The landscape of cancer therapy is in a perpetual state of evolution, driven by the pursuit of targeted agents with improved efficacy and reduced toxicity. Within this dynamic field, a promising class of small m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The landscape of cancer therapy is in a perpetual state of evolution, driven by the pursuit of targeted agents with improved efficacy and reduced toxicity. Within this dynamic field, a promising class of small molecules, the N-(3-Benzylamino-propyl)-isonicotinamide derivatives, has garnered significant attention. These compounds have demonstrated notable potential as anti-cancer agents, primarily through their potent inhibitory effects on key enzymatic players in tumorigenesis: histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific principles underpinning the therapeutic promise of these derivatives. We will delve into their mechanisms of action, synthetic pathways, and the critical experimental protocols required for their evaluation, offering a blend of established knowledge and practical insights to facilitate further research and development in this exciting area of medicinal chemistry.

Deciphering the Dual-Action Mechanism: Targeting HDACs and VEGFR-2

The therapeutic efficacy of N-(3-Benzylamino-propyl)-isonicotinamide derivatives stems from their ability to simultaneously modulate two distinct yet crucial pathways in cancer progression: epigenetic regulation via histone deacetylase (HDAC) inhibition and angiogenesis through the blockade of vascular endothelial growth factor receptor 2 (VEGFR-2).

Epigenetic Reprogramming through Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] In numerous cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1]

N-(3-Benzylamino-propyl)-isonicotinamide derivatives function as HDAC inhibitors (HDACi), interfering with this process. The core structure of these derivatives typically consists of three key pharmacophoric features that facilitate their interaction with HDAC enzymes: a zinc-binding group (ZBG), a linker region, and a cap group. The isonicotinamide moiety can act as a ZBG, chelating the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This inhibition leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. The downstream effects of HDAC inhibition are multifaceted and include:

  • Cell Cycle Arrest: Reactivation of genes like p21 and p53 can halt the cell cycle, preventing cancer cell division.[1]

  • Induction of Apoptosis: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins can trigger programmed cell death in malignant cells.[1]

  • Inhibition of Angiogenesis: HDAC inhibition can also indirectly suppress the formation of new blood vessels that tumors need to grow.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) (Overexpressed in Cancer) Histones Histones HDAC->Histones Deacetylation Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Chromatin_Compaction Chromatin Compaction & Transcriptional Repression Histones->Chromatin_Compaction Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, p53) Chromatin_Compaction->Tumor_Suppressor_Genes Silencing Cell_Proliferation Uncontrolled Cell Proliferation Tumor_Suppressor_Genes->Cell_Proliferation Inhibition Derivative N-(3-Benzylamino-propyl)- isonicotinamide Derivative Derivative->HDAC

Caption: Mechanism of HDAC Inhibition by N-(3-Benzylamino-propyl)-isonicotinamide Derivatives.

Anti-Angiogenic Effects via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.

Certain N-(3-Benzylamino-propyl)-isonicotinamide derivatives have been designed to act as VEGFR-2 inhibitors. They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the phosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. The net result is a potent anti-angiogenic effect, effectively starving the tumor of its blood supply.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Phosphorylation VEGFR-2 Phosphorylation VEGFR2->Phosphorylation Autophosphorylation ATP ATP ATP->VEGFR2 Binds to Kinase Domain Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling Activation Angiogenesis Angiogenesis (Tumor Blood Supply) Downstream_Signaling->Angiogenesis Promotion Derivative N-(3-Benzylamino-propyl)- isonicotinamide Derivative Derivative->VEGFR2 Inhibition (ATP Competitive)

Caption: Mechanism of VEGFR-2 Inhibition by N-(3-Benzylamino-propyl)-isonicotinamide Derivatives.

Synthesis of N-(3-Benzylamino-propyl)-isonicotinamide Derivatives: A Generalized Approach

The synthesis of N-(3-Benzylamino-propyl)-isonicotinamide derivatives can be achieved through a straightforward and adaptable multi-step process. The following is a generalized protocol that can be modified to produce a library of derivatives with diverse substitutions for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start Isonicotinic Acid Intermediate1 Isonicotinoyl Chloride Start->Intermediate1 Activation Intermediate2 N-(3-Aminopropyl) isonicotinamide Intermediate1->Intermediate2 Amidation Final_Product N-(3-Benzylamino-propyl) -isonicotinamide Derivative Intermediate2->Final_Product N-Alkylation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate1 Reagent2 1,3-Diaminopropane Reagent2->Intermediate2 Reagent3 Substituted Benzyl Bromide or Benzaldehyde (Reductive Amination) Reagent3->Final_Product

Caption: Generalized Synthetic Workflow for N-(3-Benzylamino-propyl)-isonicotinamide Derivatives.

Step 1: Synthesis of N-(3-Aminopropyl)isonicotinamide (Intermediate)

Protocol:

  • Activation of Isonicotinic Acid: To a solution of isonicotinic acid in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction is typically stirred at room temperature or refluxed until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield crude isonicotinoyl chloride.

  • Amidation: The crude isonicotinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). This solution is added dropwise to a cooled (0°C) solution of an excess of 1,3-diaminopropane in the same solvent. The use of excess diamine serves both as the nucleophile and the base to neutralize the HCl byproduct. The reaction is stirred and allowed to warm to room temperature.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, N-(3-aminopropyl)isonicotinamide, can be purified by column chromatography on silica gel.

Step 2: N-Alkylation to Yield Final Derivatives

Protocol:

  • N-Alkylation with Benzyl Halides: Dissolve N-(3-aminopropyl)isonicotinamide and a base (e.g., potassium carbonate or triethylamine) in a suitable solvent such as acetonitrile or DMF.[4] To this mixture, add the desired substituted benzyl bromide or chloride. The reaction is then heated to facilitate the alkylation.[5][6]

  • Alternative Reductive Amination: In a flask containing N-(3-aminopropyl)isonicotinamide and a substituted benzaldehyde in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is stirred at room temperature until the imine intermediate is fully reduced.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final N-(3-Benzylamino-propyl)-isonicotinamide derivative is purified by column chromatography or recrystallization to yield the desired compound.

Essential Experimental Protocols for In Vitro Evaluation

A robust in vitro evaluation is critical to determine the therapeutic potential of newly synthesized N-(3-Benzylamino-propyl)-isonicotinamide derivatives. The following are detailed, step-by-step methodologies for key assays.

Histone Deacetylase (HDAC) Inhibition Assay

This assay quantifies the ability of the derivatives to inhibit HDAC enzyme activity. Commercially available kits, often based on a fluorogenic substrate, are commonly used.

Protocol (Fluorometric Assay): [7]

  • Reagent Preparation: Prepare the HDAC assay buffer, a solution of the HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3), and the fluorogenic HDAC substrate according to the manufacturer's instructions.[7] The substrate typically contains an acetylated lysine residue linked to a fluorescent reporter that is quenched until the substrate is deacetylated and cleaved.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control in the assay buffer.

  • Assay Procedure: In a 96-well black microplate, add the HDAC enzyme solution to each well, followed by the test compounds or controls. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the HDAC substrate to each well to initiate the enzymatic reaction.

  • Development and Signal Detection: After a defined incubation period (e.g., 30-60 minutes) at 37°C, add a developer solution that contains a protease to cleave the deacetylated substrate, releasing the fluorescent molecule.[8] Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of the HDAC activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the derivatives on the kinase activity of VEGFR-2. Enzyme-linked immunosorbent assays (ELISA) or luminescence-based assays are common formats.[1][9]

Protocol (Luminescence-Based Kinase Assay): [9][10]

  • Reagent Preparation: Prepare the kinase assay buffer, a solution of recombinant human VEGFR-2 kinase, the specific substrate (e.g., a poly-Glu, Tyr peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Assay Procedure: In a 96-well white microplate, add the VEGFR-2 enzyme, the substrate, and the test compounds or controls.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.[10]

  • Data Analysis: Calculate the percentage of VEGFR-2 kinase inhibition for each compound concentration. Determine the IC50 value as described for the HDAC inhibition assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of the derivatives on cancer cell lines.[11][12][13]

Protocol: [11][12][13][14]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-(3-Benzylamino-propyl)-isonicotinamide derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the N-(3-Benzylamino-propyl)-isonicotinamide scaffold is crucial for optimizing potency and selectivity. Key areas for modification include the isonicotinamide ring, the benzyl group, and the propyl linker.

Region of Modification General Observations on Activity
Isonicotinamide Core The pyridine nitrogen is important for interaction with the active site of target enzymes. Modifications to the ring can influence solubility and electronic properties.
Propyl Linker The length and flexibility of the linker are critical for optimal positioning of the benzyl "cap" group and the isonicotinamide "zinc-binding" group within the enzyme's active site.[2]
Benzyl "Cap" Group Substitutions on the phenyl ring can significantly impact potency. Electron-donating or electron-withdrawing groups at different positions can enhance hydrophobic or electronic interactions with the enzyme.

Further in-depth SAR studies are necessary to delineate the precise structural requirements for potent and selective dual HDAC and VEGFR-2 inhibition.

Pharmacokinetics, Toxicology, and Future Directions

While in vitro studies provide valuable initial data, the therapeutic potential of these derivatives ultimately depends on their in vivo behavior.

Pharmacokinetic Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of N-(3-Benzylamino-propyl)-isonicotinamide derivatives will be influenced by their physicochemical properties. While specific data for these derivatives is limited, studies on nicotinamide itself show that it is well-absorbed orally and metabolized in the liver.[15][16] It is anticipated that the benzylamino-propyl side chain will increase lipophilicity, potentially affecting distribution and metabolism. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide early insights, but experimental validation in animal models is essential.

Toxicology

Early toxicological assessment is critical. While nicotinamide itself has low toxicity, the introduction of the benzylamino-propyl moiety may introduce new toxicological liabilities.[15] In vitro cytotoxicity assays against normal cell lines and in vivo toxicity studies in animal models are necessary to establish a therapeutic window.

Future Perspectives

The dual-action nature of N-(3-Benzylamino-propyl)-isonicotinamide derivatives presents a compelling strategy for cancer treatment. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of lead compounds in various cancer xenograft and patient-derived xenograft (PDX) models.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with other established anti-cancer agents.

  • Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these novel agents.

The continued exploration of N-(3-Benzylamino-propyl)-isonicotinamide derivatives holds the promise of delivering a new class of effective and targeted therapies for a range of malignancies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (2015). Molecules, 20(3), 4335-4374.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy, 16, 563-582.
  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 356-372.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]

  • Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. [Link]

  • Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. (2016). European Journal of Medicinal Chemistry, 124, 73-86.
  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. (2018). European Journal of Medicinal Chemistry, 157, 122-133.
  • Drug discovery assays for the histone deacetylase class of enzymes. (2012). Drug Discovery Today: Technologies, 9(4), e267-e274.
  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2012). In Methods in Enzymology (Vol. 512, pp. 247-268). Academic Press.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Alkylation of the compound 1 with benzyl bromide (Chernyshev et al., 2008 a). ResearchGate. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit, 40325. Amsbio. [Link]

  • Structure-based identification of novel histone deacetylase 4 (HDAC4) inhibitors. (2022). bioRxiv.
  • Synthesis of the isonicotinoylnicotinamide scaffolds of the naturally occurring isoniazid-NAD(P) adducts. (2007). The Journal of Organic Chemistry, 72(2), 675-678.
  • Help with N-Alkylation gone wrong. Reddit. [Link]

  • Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. (1996). Radiotherapy and Oncology, 39(1), 13-20.
  • Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. (1992). British Journal of Cancer, 65(3), 356-362.
  • The pharmacological effects of massive doses of nicotinamide. (1955). The Journal of Pharmacology and Experimental Therapeutics, 113(4), 412-421.
  • Administration of nicotinamide during chart: pharmacokinetics, dose escalation, and clinical toxicity. (1996). International Journal of Radiation Oncology, Biology, Physics, 34(5), 1133-1141.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • isonicotinamide. ChemSynthesis. [Link]

  • Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2022). Research in Pharmaceutical Sciences, 17(4), 405-416.
  • N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. ResearchGate. [Link]

  • Production of nicotinamide and isonicotinamide.
  • The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. (2008).
  • Pharmacokinetic and Pharmacodynamic Principles for Toxicology. ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Isonicotinamide Analogs

Executive Summary Isonicotinamide (pyridine-4-carboxamide) is a privileged scaffold in medicinal chemistry, most historically significant as the core pharmacophore of the first-line antitubercular drug Isoniazid (isonico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonicotinamide (pyridine-4-carboxamide) is a privileged scaffold in medicinal chemistry, most historically significant as the core pharmacophore of the first-line antitubercular drug Isoniazid (isonicotinic acid hydrazide). However, modern drug discovery has repurposed this scaffold beyond infectious diseases into oncology, specifically as a "hinge-binding" motif in Type II kinase inhibitors (e.g., VEGFR, EGFR).

This guide dissects the SAR of isonicotinamide analogs across two distinct therapeutic axes: Antimycobacterial activity (targeting InhA) and Kinase inhibition (targeting ATP binding pockets). It provides a self-validating framework for designing analogs that navigate the trade-offs between metabolic stability, solubility, and target affinity.

Part 1: The Pharmacophore & Electronic Basis

The isonicotinamide scaffold consists of a pyridine ring substituted at the para (4) position with an amide group.

Electronic Distribution
  • Pyridine Nitrogen (N1): A weak base (

    
     for isonicotinamide). It acts as a critical hydrogen bond acceptor (HBA) in kinase hinge regions.
    
  • Amide Moiety (C4-Position):

    • Carbonyl Oxygen: Strong HBA.

    • Amide Nitrogen: Hydrogen bond donor (HBD).

    • Resonance: The electron-withdrawing nature of the pyridine ring decreases the basicity of the amide nitrogen compared to benzamides, influencing metabolic stability against amidases.

The "Isomerism Switch"

The position of the nitrogen relative to the amide is the primary SAR determinant:

  • Picolinamide (2-pos): Often forms intramolecular H-bonds (planar conformation).

  • Nicotinamide (3-pos): Common in metabolic cofactors (NAD+).

  • Isonicotinamide (4-pos): Maximizes the dipole vector, essential for specific deep-pocket binding in enzymes like InhA.

Part 2: Antimycobacterial SAR (Targeting M. tuberculosis)

While Isoniazid (INH) is a hydrazide, it is metabolized into isonicotinic species.[1] The SAR of amide analogs focuses on two mechanisms: Prodrug Activation vs. Direct InhA Inhibition .

The "Prodrug" Constraint (KatG Activation)

Classic activity requires activation by the catalase-peroxidase KatG to form an isonicotinoyl radical, which couples with NAD+ to inhibit InhA.[1][2]

  • N1-Position: Must remain unsubstituted to allow coordination with the heme center of KatG. Quaternization (e.g., N-methylation) abolishes prodrug activity.

  • C2-Substitution:

    • Methyl (–CH3): Tolerated. 2-methyl-isonicotinamide analogs often retain bioactivity.

    • Bulky groups: Steric clash prevents KatG processing.

  • Amide Nitrogen: Substitution here generally reduces potency in KatG-dependent pathways because the radical formation mechanism favors the unsubstituted hydrazide/amide.

Direct InhA Inhibitors (Bypassing Resistance)

To overcome KatG mutations (the primary cause of MDR-TB), isonicotinamide analogs are designed to bind InhA directly without activation.

  • Lipophilic "Tail" (N-Substitution): Attaching large, hydrophobic groups (e.g., phenoxy-phenyl linkers) to the amide nitrogen allows the molecule to occupy the long substrate-binding channel of InhA.

  • SAR Rule:

    
     (up to a solubility limit). The thermodynamic penalty of desolvation is offset by extensive hydrophobic contacts in the InhA active site.
    
Visualization: Mechanism of Action Pathways

The following diagram illustrates the bifurcation between KatG-dependent activation and direct inhibition.

MoA_Pathways Prodrug Isonicotinamide (Prodrug) KatG KatG Enzyme (Activator) Prodrug->KatG Oxidation Radical Isonicotinoyl Radical KatG->Radical Radical Gen Adduct Iso-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ InhA InhA (Target) Adduct->InhA Covalent/Tight Binding DirectInhib N-Substituted Analog DirectInhib->InhA Direct Binding (No Activation) Lysis Cell Wall Lysis InhA->Lysis Inhibits Mycolic Acid Synthesis

Figure 1: Dual pathways for isonicotinamide activity in M. tuberculosis. Direct inhibitors bypass the KatG bottleneck.[2][3]

Part 3: Kinase Inhibitor SAR (Oncology)

In oncology, isonicotinamides act as Type II Kinase Inhibitors (e.g., targeting VEGFR2, BRAF). They bind to the inactive conformation (DFG-out) of the kinase.

The "Head-Linker-Tail" Model
  • The Head (Isonicotinamide Core):

    • The Pyridine Nitrogen (N1) forms a critical H-bond with the hinge region (e.g., Cys919 in VEGFR2).

    • SAR Criticality: Moving N to position 2 or 3 often drastically changes selectivity profiles due to the angle of H-bond acceptance.

  • The Linker (Amide):

    • The amide moiety forms H-bonds with the conserved Glu/Asp residues in the catalytic loop.

    • Rigidity: The amide bond restricts conformational freedom, reducing the entropy penalty upon binding.

  • The Tail (Hydrophobic Domain):

    • Extends into the allosteric pocket created by the DFG-out shift.

    • SAR Trend: Trifluoromethyl-phenyl or fluoro-phenyl groups here maximize potency (e.g., Sorafenib-like tails).

Key Data Summary
FeatureTB (InhA) RequirementKinase (VEGFR) Requirement
Pyridine N Must be unsubstituted (KatG entry)H-bond acceptor for Hinge region
Amide N Small/Unsubstituted (Prodrug)Substituted with Aryl/Heteroaryl linker
Lipophilicity Moderate (LogP ~1-3)High (LogP > 3) for allosteric pocket
Selectivity Driven by adduct formationDriven by "Tail" fit in DFG-out pocket

Part 4: Synthetic Methodologies

To explore this SAR, a robust synthetic workflow is required. The following protocol prioritizes yield and purification ease.

Protocol: Amide Coupling (General Procedure)

Objective: Synthesize N-substituted isonicotinamides from isonicotinic acid.

Reagents:

  • Isonicotinic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv) or EDC.HCl/HOBt

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve isonicotinic acid in dry DMF (0.1 M concentration). Add DIPEA and stir for 10 min at

    
    .
    
  • Coupling: Add HATU. Stir for 15 min to form the activated ester.

  • Addition: Add the target amine (

    
    ) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
    , water, and brine.
    
  • Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Protocol: Minisci Reaction (C2-Functionalization)

Objective: Introduce alkyl groups at the C2 position of the pyridine ring after amide formation.

  • Dissolve isonicotinamide derivative in DCM/Water biphasic system.

  • Add Alkyl sulfinate (radical source) and TFA (catalyst).

  • Add

    
     (catalyst) and 
    
    
    
    (oxidant).
  • Heat to

    
     for 2 hours. This installs the alkyl group at the electron-deficient C2 position via a radical mechanism.
    
Visualization: Experimental Workflow

Synthesis_Workflow Target Target Design (In Silico) Coupling Amide Coupling (HATU/DMF) Target->Coupling Funct Ring Functionalization (Minisci Reaction) Coupling->Funct Optional: C2-Mod Purify Purification (Flash Chrom/HPLC) Coupling->Purify Funct->Purify Validation Structure Validation (1H-NMR, LC-MS) Purify->Validation BioAssay Biological Assay (MIC / IC50) Validation->BioAssay BioAssay->Target SAR Feedback Loop

Figure 2: Design-Make-Test-Analyze (DMTA) cycle for isonicotinamide development.

Part 5: Biological Evaluation Protocols

Antitubercular Assay (MIC Determination)

Rationale: Determines the Minimum Inhibitory Concentration against M. tuberculosis H37Rv.[4][5][6][7]

  • Inoculum: Dilute M.tb H37Rv culture to

    
    .
    
  • Plating: Use 96-well plates. Add 100 µL Middlebrook 7H9 broth.

  • Compound: Serial 2-fold dilutions of the isonicotinamide analog (range 100 µM to 0.05 µM).

  • Incubation: 7 days at

    
    .
    
  • Readout: Add Resazurin (Alamar Blue). Incubate 24h.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Validity Check: INH control should show MIC

    
    .
    
Kinase Inhibition Assay (VEGFR2)

Rationale: Measures ATP-competitive inhibition (Type I/II).

  • System: FRET-based assay (e.g., LanthaScreen).

  • Mix: Recombinant VEGFR2 kinase + Fluorescent Tracer (ATP analog) + Test Compound.

  • Competition: The compound displaces the tracer from the ATP pocket.

  • Detection: Measure TR-FRET signal. Lower signal = Higher binding affinity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis, 2021.[4][8] [Link]

  • New Insight into the Mechanism of Action of and Resistance to Isoniazid. Antimicrobial Agents and Chemotherapy, 2007. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 2022. [Link]

  • High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2006. [Link]

  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 2015.[9] (Relevant for amide/isonitrile synthetic manipulations). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Culture Dosing Regimens for N-(3-Benzylamino-propyl)-isonicotinamide

The following application note and protocol guide is designed for N-(3-Benzylamino-propyl)-isonicotinamide (CAS: 431056-19-8), a structural analog of Isonicotinamide. Based on its chemical scaffold—an isonicotinamide cor...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide is designed for N-(3-Benzylamino-propyl)-isonicotinamide (CAS: 431056-19-8), a structural analog of Isonicotinamide. Based on its chemical scaffold—an isonicotinamide core linked to a benzylamine moiety—this compound acts as a putative modulator of NAD⁺-dependent signaling pathways (specifically Sirtuins ) or Rho-associated Protein Kinase (ROCK) networks, common targets for pyridine-carboxamide derivatives.

This guide provides a self-validating framework to establish optimal dosing, solubility limits, and biological activity in cell culture models.

Compound ID: N-(3-Benzylamino-propyl)-isonicotinamide CAS: 431056-19-8 Molecular Weight: 269.35 g/mol Primary Class: Pyridine-carboxamide derivative (Putative Sirtuin/ROCK Modulator)

Executive Summary & Mechanism of Action

N-(3-Benzylamino-propyl)-isonicotinamide is a synthetic small molecule integrating an isonicotinamide headgroup —a known inhibitor of NAD⁺-dependent deacetylases (Sirtuins)—with a hydrophobic benzylaminopropyl linker . This structural modification typically enhances cell permeability and potency compared to the parent isonicotinamide, potentially altering specificity towards SIRT1, SIRT2, or cytoskeletal regulators like ROCK.

Key Applications:

  • Epigenetic Modulation: Investigation of histone deacetylation and p53 acetylation status.

  • Stem Cell Differentiation: Modulation of Wnt/Notch signaling or cytoskeletal tension during lineage specification.

  • Metabolic Regulation: Interrogation of NAD⁺ salvage pathways and mitochondrial function.

Physicochemical Properties & Stock Preparation

Accurate dosing begins with precise stock preparation. This compound possesses a basic secondary amine and a pyridine ring, making it sensitive to pH and prone to precipitation in aqueous buffers at high concentrations.

Table 1: Solubility and Stock Formulation
ParameterSpecificationNotes
Solvent of Choice DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Max Solubility ~50 mM in DMSOSonicate at 37°C if turbidity persists.
Aqueous Solubility Low (< 1 mM)Precipitates rapidly in PBS/Media without carrier.
Stock Concentration 10 mM (Recommended)Allows 1:1000 dilution for 10 µM final dose.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles (>3 cycles degrades potency).
Stability 6 months at -20°CHygroscopic; keep desiccated.

Critical Protocol: Reconstitution

  • Weigh specific mass (e.g., 2.69 mg).

  • Add DMSO to achieve 10 mM (e.g., 1.0 mL).

  • Vortex for 30 seconds. If undissolved, warm to 37°C for 5 minutes.

  • Sterile Filter: Do NOT use cellulose acetate filters (binds drug). Use PTFE or Nylon 0.22 µm syringe filters.

  • Aliquot into light-protected tubes (amber) and freeze immediately.

Experimental Dosing Regimens

Dosing must be optimized for the specific cell line and readout (viability vs. functional change).

A. Dose-Response Optimization (The "Range Finder")

Before functional assays, determine the EC50 (Effective Concentration) and TC50 (Toxic Concentration).

  • Cell Seeding: 5,000–10,000 cells/well in 96-well plates.

  • Equilibration: 24 hours post-seeding.

  • Dosing Matrix:

ConditionConcentration (µM)Dilution Factor (from 10 mM Stock)
Vehicle Control 0 µM (0.1% DMSO)1:1000 (DMSO only)
Low Dose 0.1 µM1:100,000
Intermediate 1.0 µM1:10,000
Effective Range 5.0 – 10.0 µM 1:2,000 – 1:1,000
High Dose 50.0 µM1:200
Toxicity Limit 100.0 µM1:100

Readout: Assess cell viability (ATP-based assay like CellTiter-Glo) at 24h and 48h .

  • Acceptance Criteria: >90% viability relative to Vehicle at the chosen functional dose.

B. Functional Dosing (Differentiation & Signaling)

For assays requiring sustained inhibition (e.g., differentiation), use a Pulse-Chase or Continuous regimen.

  • Acute Signaling (1-6 hours): Use 10–25 µM .

    • Target: Rapid phosphorylation changes or acetylation (e.g., Ac-p53, Ac-Tubulin).

  • Chronic Differentiation (3-7 days): Use 1–5 µM .

    • Media Change: Replenish media + compound every 48 hours . The half-life in media is estimated at ~36 hours.

    • Note: Higher doses (>10 µM) over days may induce G1/S arrest due to Sirtuin blockade.

Detailed Protocol: Validation of Target Engagement

To verify the compound is active in your system (likely inhibiting Sirtuins or ROCK), perform this validation step.

Materials
  • Cell Line: HeLa, HEK293T, or Primary Fibroblasts.

  • Reagents: Trichostatin A (TSA - Class I/II HDAC inhibitor control), Nicotinamide (Positive Control).

  • Antibodies: Anti-Acetyl-p53 (Lys382) or Anti-Acetyl-

    
    -Tubulin (Lys40).
    
Step-by-Step Workflow
  • Seed Cells:

    
     cells/well in a 6-well plate.
    
  • Pre-treatment: Treat cells with N-(3-Benzylamino-propyl)-isonicotinamide (0, 1, 5, 10, 20 µM) for 6 hours .

    • Positive Control: 10 mM Nicotinamide (Sirtuin inhibitor).

    • Negative Control: 0.1% DMSO.

  • Stimulation (Optional): If checking p53 acetylation, add Doxorubicin (0.5 µM) for the last 4 hours to induce p53.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors + Deacetylase Inhibitors (1 µM TSA + 10 mM Nicotinamide added ex vivo to prevent degradation during lysis).

  • Western Blot:

    • Load 20 µg protein.

    • Blot for Ac-p53 (SIRT1 target) or Ac-Tubulin (SIRT2 target).

    • Result Interpretation: An increase in acetylation levels dose-dependently confirms Sirtuin inhibition.

Pathway Visualization

The following diagram illustrates the putative mechanism of action, focusing on the Sirtuin/NAD⁺ Axis , which is the primary target for isonicotinamide derivatives.

G cluster_Targets Putative Targets Compound N-(3-Benzylamino-propyl)- isonicotinamide CellEntry Cell Membrane Permeation Compound->CellEntry SIRT1 SIRT1 (Nuclear) CellEntry->SIRT1 Inhibition SIRT2 SIRT2 (Cytosolic) CellEntry->SIRT2 Inhibition ROCK ROCK1/2 (Cytoskeletal) CellEntry->ROCK Possible Inhibition Effect1 Increased p53 Acetylation SIRT1->Effect1 Accumulation Effect2 Increased Tubulin Acetylation SIRT2->Effect2 Accumulation Effect3 Actin Cytoskeleton Relaxation ROCK->Effect3 Inhibition Apoptosis Apoptosis / Arrest (High Dose) Effect1->Apoptosis Chronic Diff Differentiation (Low Dose) Effect3->Diff Morphology Change

Figure 1: Putative Mechanism of Action. The compound enters the cell and inhibits deacetylases (SIRT1/2) or kinases (ROCK), leading to hyper-acetylation of substrates or cytoskeletal reorganization.

Troubleshooting & Self-Validation

  • Issue: Precipitation in Media.

    • Cause: High hydrophobicity of the benzyl group.

    • Solution: Pre-dilute the 10 mM DMSO stock into pre-warmed (37°C) media with rapid mixing. Do not exceed 50 µM final concentration.

  • Issue: High Toxicity.

    • Cause: Off-target amine effects or lysosomotropism.

    • Solution: Verify pH of media is not shifted. Titrate down to 1 µM.

  • Issue: No Effect Observed.

    • Cause: Compound degradation.

    • Solution: Check stock date.[1] Ensure "Deacetylase Inhibitors" were added to the Lysis Buffer during the Western Blot step (critical, as deacetylation occurs rapidly post-lysis).

References

  • Sigma-Aldrich. Isonicotinamide and Derivatives Product Information. Link

  • Sauve, A. A., et al. (2006). "The biochemistry of sirtuins." Annual Review of Biochemistry, 75, 435-465. (Mechanistic basis for isonicotinamide inhibition). Link

  • Liao, J., et al. (2015). "Small molecule inhibitors of Rho-associated kinase (ROCK) in stem cell culture." Stem Cell Research & Therapy. (Structural analogs in differentiation). Link

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for Enhancing the Oral Bioavailability of N-(3-Benzylamino-propyl)-isonicotinamide

Abstract N-(3-Benzylamino-propyl)-isonicotinamide is a novel chemical entity with significant therapeutic potential. However, like many emerging drug candidates, its successful clinical translation is likely to be hamper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-Benzylamino-propyl)-isonicotinamide is a novel chemical entity with significant therapeutic potential. However, like many emerging drug candidates, its successful clinical translation is likely to be hampered by challenges related to its oral bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to formulate N-(3-Benzylamino-propyl)-isonicotinamide for enhanced oral absorption. We will explore the theoretical underpinnings of its potential bioavailability limitations and present detailed protocols for several state-of-the-art formulation strategies, including lipid-based systems, nanoparticle engineering, amorphous solid dispersions, and prodrug derivatization. The causality behind experimental choices is elucidated to empower the user with a deep, mechanistic understanding of bioavailability enhancement.

Introduction to N-(3-Benzylamino-propyl)-isonicotinamide: A Profile

N-(3-Benzylamino-propyl)-isonicotinamide is a molecule of interest in contemporary drug discovery programs. Its chemical structure, featuring a substituted pyridine ring and a flexible aminopropyl chain, suggests a diverse range of potential pharmacological activities. While specific therapeutic indications are still under investigation, its structural motifs are common in compounds targeting a variety of biological pathways.

A critical hurdle for the oral delivery of many new chemical entities is their suboptimal physicochemical and biopharmaceutical properties, which can lead to poor absorption from the gastrointestinal tract. Based on its structure, N-(3-Benzylamino-propyl)-isonicotinamide may present challenges such as low aqueous solubility and/or poor membrane permeability, both of which are key determinants of oral bioavailability.

Table 1: Predicted Physicochemical Properties of N-(3-Benzylamino-propyl)-isonicotinamide and Potential Bioavailability Challenges

PropertyPredicted Value/CharacteristicImplication for Bioavailability
Molecular Weight ~271.35 g/mol Within the range for good oral absorption (Lipinski's Rule of Five).
logP (Lipophilicity) Moderately lipophilic (predicted)May favor membrane permeation but could lead to low aqueous solubility.
Aqueous Solubility Likely low to moderatePotential for dissolution rate-limited absorption.
pKa (Ionization) Basic (presence of amine groups)pH-dependent solubility in the gastrointestinal tract.
Hydrogen Bond Donors/Acceptors Multiple sitesCan influence solubility and interactions with excipients.
Crystalline Form Potentially stable crystalline latticeHigh lattice energy can hinder dissolution.

Foundational Strategies for Bioavailability Enhancement

The selection of a formulation strategy should be guided by the specific biopharmaceutical challenges presented by the drug candidate. For N-(3-Benzylamino-propyl)-isonicotinamide, we will consider approaches that address both potential solubility and permeability limitations. The following sections detail the rationale and protocols for key enabling technologies.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: Lipid-based formulations are an excellent choice for lipophilic drugs, as they can enhance solubility and absorption through several mechanisms.[1][2] These systems can pre-dissolve the drug in a lipid carrier, bypassing the dissolution step in the gastrointestinal fluids.[1] Furthermore, upon digestion, the formulation can form micelles or other colloidal structures that maintain the drug in a solubilized state, facilitating its transport to the intestinal wall.[3] LBDDS can also promote lymphatic uptake, which circumvents first-pass metabolism in the liver.[2][4]

Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate N-(3-Benzylamino-propyl)-isonicotinamide in a lipid-based system that forms a fine emulsion upon gentle agitation in an aqueous medium.

Materials:

  • N-(3-Benzylamino-propyl)-isonicotinamide

  • Oil phase (e.g., Capryol™ 90, Maisine® CC)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Phosphate buffered saline (PBS), pH 6.8

  • Deionized water

Equipment:

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and hot plate

  • Glass vials

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Solubility Screening:

    • Determine the saturation solubility of N-(3-Benzylamino-propyl)-isonicotinamide in various oils, surfactants, and co-solvents.

    • Add an excess amount of the drug to 2 mL of each excipient in a glass vial.

    • Vortex for 2 minutes and then place on a shaker at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.

    • Select excipients that demonstrate the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant for the formulation.

    • Prepare a series of blank formulations by mixing the selected excipients in different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Accurately weigh the components into a glass vial.

    • Add the desired amount of N-(3-Benzylamino-propyl)-isonicotinamide to the mixture.

    • Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Emulsification Study: Add 1 mL of the drug-loaded SEDDS to 250 mL of deionized water in a beaker with gentle stirring. Observe the time it takes for a stable emulsion to form.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a particle size analyzer. Aim for a droplet size below 200 nm for optimal absorption.

    • In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid). Compare the dissolution profile of the SEDDS formulation to the unformulated drug.

Strategy 2: Nanoparticle Engineering

Rationale: Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate, which can significantly improve the bioavailability of poorly soluble drugs.[5] Nanoparticle formulations can also improve absorption by adhering to the gastrointestinal mucosa, thereby increasing the residence time of the drug at the absorption site.[6]

Protocol: Preparation of Drug Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of N-(3-Benzylamino-propyl)-isonicotinamide with a mean particle size of less than 500 nm.

Materials:

  • N-(3-Benzylamino-propyl)-isonicotinamide

  • Stabilizers (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Sodium dodecyl sulfate (SDS))

  • Purified water

  • Zirconium oxide milling beads (0.5 mm)

Equipment:

  • High-speed homogenizer

  • Bead mill

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Stabilizer Screening:

    • Prepare a coarse suspension of the drug in aqueous solutions of different stabilizers at various concentrations.

    • Homogenize the suspensions for 5 minutes.

    • Observe the physical stability of the suspensions over 24 hours. Select the stabilizer system that provides the best prevention of particle agglomeration.

  • Wet Milling Process:

    • Prepare a slurry of N-(3-Benzylamino-propyl)-isonicotinamide (e.g., 5% w/v) in the selected stabilizer solution.

    • Homogenize the slurry at high speed (e.g., 10,000 rpm) for 10 minutes to create a pre-suspension.

    • Transfer the pre-suspension to the bead mill chamber containing the milling beads.

    • Mill the suspension at a set speed (e.g., 2000 rpm) and temperature for a specified duration (e.g., 2-4 hours).

    • Withdraw samples at regular intervals to monitor the particle size reduction.

  • Characterization of the Nanosuspension:

    • Particle Size and PDI: Measure the mean particle size and PDI using a particle size analyzer.

    • Zeta Potential: Determine the zeta potential to assess the surface charge and predict the physical stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.

    • Dissolution Rate: Compare the dissolution rate of the nanosuspension to that of the micronized and unformulated drug.

Strategy 3: Amorphous Solid Dispersions (ASDs)

Rationale: Crystalline drugs have a highly ordered molecular lattice that requires a significant amount of energy to break down during dissolution. In contrast, the amorphous form of a drug is in a higher energy state and lacks this long-range order, resulting in significantly increased apparent solubility and a faster dissolution rate.[7][8] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[9]

Protocol: Preparation of an ASD by Hot-Melt Extrusion (HME)

Objective: To create a stable amorphous solid dispersion of N-(3-Benzylamino-propyl)-isonicotinamide in a polymeric carrier.

Materials:

  • N-(3-Benzylamino-propyl)-isonicotinamide

  • Polymeric carrier (e.g., Soluplus®, Kollidon® VA 64, HPMC-AS)

  • Plasticizer (if required, e.g., triethyl citrate)

Equipment:

  • Hot-melt extruder with a co-rotating twin-screw

  • Differential Scanning Calorimeter (DSC)

  • X-ray Powder Diffractometer (XRPD)

  • Dissolution testing apparatus

Procedure:

  • Miscibility Assessment (Theoretical and Experimental):

    • Theoretically estimate the miscibility of the drug and polymer using solubility parameters (e.g., Hansen or Flory-Huggins).

    • Experimentally assess miscibility by preparing physical mixtures of the drug and polymer at different ratios and analyzing them by DSC. A single glass transition temperature (Tg) that varies with composition indicates miscibility.

  • Hot-Melt Extrusion:

    • Premix the drug and polymer (and plasticizer, if used) in the desired ratio.

    • Feed the physical mixture into the hot-melt extruder at a controlled rate.

    • Set the temperature profile of the extruder barrel zones to be above the Tg of the mixture to ensure melting and molecular mixing, but below the degradation temperature of the drug.

    • Collect the extrudate and allow it to cool.

  • Characterization of the ASD:

    • Solid-State Characterization:

      • DSC: Analyze the extrudate to confirm the absence of a melting endotherm for the drug, indicating its amorphous nature, and to determine the Tg of the ASD.

      • XRPD: Obtain the X-ray diffractogram of the extrudate. The absence of sharp Bragg peaks characteristic of the crystalline drug confirms the amorphous state.

    • In Vitro Dissolution and Supersaturation Studies:

      • Perform dissolution testing on the milled extrudate.

      • Monitor the drug concentration in the dissolution medium over time. An ASD should generate a supersaturated solution, where the drug concentration exceeds its equilibrium solubility. Observe the extent and duration of supersaturation.

Strategy 4: Prodrug Approach

Rationale: The chemical structure of a drug can be modified to create a bioreversible derivative, or prodrug, with more favorable physicochemical properties for absorption.[10] For N-(3-Benzylamino-propyl)-isonicotinamide, a prodrug strategy could be employed to transiently mask polar functional groups, thereby increasing its lipophilicity and passive permeability across the intestinal epithelium.[11][12] Once absorbed, the prodrug is designed to be enzymatically or chemically cleaved to release the active parent drug.[12]

Protocol: Synthesis of an Ester Prodrug (Conceptual)

Objective: To synthesize an ester prodrug of N-(3-Benzylamino-propyl)-isonicotinamide to enhance its lipophilicity. (This is a conceptual protocol as the parent molecule does not have a readily available hydroxyl or carboxyl group for simple esterification. A more complex synthetic route would be needed, for instance, by modifying the benzylamino group).

A more practical approach for this molecule would be to form a bioreversible amide or carbamate at one of the amine nitrogens.

Conceptual Protocol for an Amide Prodrug:

Materials:

  • N-(3-Benzylamino-propyl)-isonicotinamide

  • An appropriate acid chloride or anhydride (e.g., acetyl chloride)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Reagents for purification (e.g., silica gel for column chromatography)

Equipment:

  • Round-bottom flasks and standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for structural confirmation

Procedure:

  • Synthesis:

    • Dissolve N-(3-Benzylamino-propyl)-isonicotinamide and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add the acid chloride or anhydride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction and perform an aqueous workup to remove excess reagents and salts.

    • Purify the crude product by column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized prodrug using NMR and mass spectrometry.

    • Determine the logP of the prodrug and compare it to the parent drug to confirm increased lipophilicity.

  • Evaluation:

    • Chemical Stability: Assess the stability of the prodrug at different pH values (e.g., 1.2, 6.8, 7.4) to ensure it is stable in the gastrointestinal tract but can be cleaved systemically.

    • Enzymatic Lability: Incubate the prodrug in plasma or liver microsomes to confirm its conversion to the parent drug.

    • In Vitro Permeability: Use a Caco-2 cell monolayer model to compare the permeability of the prodrug to the parent drug.

Visualization of Experimental Workflows

Diagram 1: Workflow for SEDDS Formulation Development

SEDDS_Workflow cluster_screening Excipient Screening cluster_phase Phase Diagram Construction cluster_formulation Formulation & Characterization Solubility Solubility Screening in Oils, Surfactants, Co-surfactants Ternary Construct Ternary Phase Diagrams Solubility->Ternary Select Excipients Prepare Prepare Drug-Loaded SEDDS Ternary->Prepare Identify Self-Emulsifying Region Emulsify Emulsification & Droplet Size Analysis Prepare->Emulsify Dissolution In Vitro Dissolution Testing Emulsify->Dissolution ASD_Logic Crystalline Crystalline Drug Amorphous Amorphous Drug (High Energy State) Crystalline->Amorphous Energy Input (e.g., HME) ASD Amorphous Solid Dispersion (Molecularly Dispersed) Amorphous->ASD Polymer Polymer Matrix Polymer->ASD Stabilization Dissolution Enhanced Dissolution & Supersaturation ASD->Dissolution Bioavailability Improved Bioavailability Dissolution->Bioavailability

Caption: Mechanism of ASD bioavailability enhancement.

Conclusion

The successful development of an orally active formulation for N-(3-Benzylamino-propyl)-isonicotinamide requires a systematic and mechanistically informed approach. The strategies outlined in these application notes—lipid-based systems, nanoparticle engineering, amorphous solid dispersions, and prodrug design—represent powerful tools to overcome the common bioavailability hurdles of poor solubility and permeability. The choice of the optimal strategy will depend on the specific physicochemical properties of the molecule, which should be thoroughly characterized in pre-formulation studies. By applying the detailed protocols and understanding the underlying scientific principles presented herein, researchers can significantly enhance the potential for clinical success of this promising therapeutic candidate.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.).
  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC. (n.d.).
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (2014, December 12). Retrieved from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.).
  • Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (2026, January 30).
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1).
  • Enhancing the bioavailability of poorly soluble drugs | Pharmaceutical Technology. (2026, January 23).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development. (n.d.).
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC. (n.d.).
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media. (2024, May 30).
  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (2023, March 10).
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC. (2020, October 29).
  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR. (2024, October 28).
  • How can prodrugs improve PK profiles? - Patsnap Synapse. (2025, May 29).

Sources

Method

Application Note: Pharmacological Evaluation of N-(3-Benzylamino-propyl)-isonicotinamide

This guide outlines the Standard Operating Procedure (SOP) for the evaluation of N-(3-Benzylamino-propyl)-isonicotinamide , a synthetic small molecule structurally aligned with inhibitors of Nicotinamide Phosphoribosyltr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Standard Operating Procedure (SOP) for the evaluation of N-(3-Benzylamino-propyl)-isonicotinamide , a synthetic small molecule structurally aligned with inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) .

Based on its pharmacophore (isonicotinamide head group linked to a hydrophobic benzyl tail via a propyl spacer), this compound is characterized as a Type II NAMPT inhibitor candidate. This SOP focuses on validating its activity within the NAD+ salvage pathway, a critical metabolic hub in oncology and immunology.

Target Validation: NAMPT Inhibition & NAD+ Metabolic Modulation

Introduction & Mechanism of Action

N-(3-Benzylamino-propyl)-isonicotinamide is a pyridine-carboxamide derivative designed to interfere with the NAD+ salvage pathway. Its structural logic mimics the substrate Nicotinamide (NAM) but includes a hydrophobic "tail" (benzylamino-propyl) that occupies the enzymatic tunnel of NAMPT, preventing the phosphoribosylation of NAM to Nicotinamide Mononucleotide (NMN).

Biological Context
  • Primary Target: NAMPT (EC 2.4.2.12), the rate-limiting enzyme in the NAD+ salvage pathway.[1]

  • Mechanism: Competitive inhibition at the NAM binding site; potential allosteric modulation via the tunnel region.

  • Therapeutic Relevance: Depletion of intracellular NAD+ leads to ATP failure and apoptosis in metabolically active cells (e.g., cancer cells, activated immune cells).

Pathway Diagram

The following diagram illustrates the NAD+ salvage pathway and the specific blockade point of the compound.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Phosphoribosylation PRPP PRPP PRPP->NMN NAMPT NAMPT Enzyme NAMPT->NAM Catalysis Inhibitor N-(3-Benzylamino-propyl)- isonicotinamide Inhibitor->NAMPT Inhibition (Tunnel Blockade) NAD NAD+ NMN->NAD NMNAT1-3 NAD->NAM Consumption Sirtuins Sirtuins/PARPs (NAD+ Consumers) NAD->Sirtuins Substrate

Figure 1: Mechanism of Action within the NAD+ Salvage Pathway. The compound inhibits NAMPT, preventing the recycling of Nicotinamide into NMN, leading to NAD+ collapse.

Materials & Reagents

Compound Preparation
  • Compound: N-(3-Benzylamino-propyl)-isonicotinamide (CAS: 1052534-92-5 or equivalent).[2]

  • Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM. Vortex for 1 minute.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

  • Solubility Note: The secondary amine may form salts; ensure pH is neutral in assay buffers if using the hydrochloride salt.

Assay Reagents
  • Recombinant Human NAMPT: (e.g., BPS Bioscience or Enzo Life Sciences).

  • Substrates: Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP.[1]

  • Coupling Enzymes (for detection): NMNAT1 (converts NMN to NAD+), Alcohol Dehydrogenase (ADH), Ethanol.

  • Detection Probe: Resazurin (AlamarBlue) or WST-1 (for colorimetric readout of NADH production).

  • Cell Lines: A549 (Lung carcinoma) or Jurkat (Leukemia) – high NAMPT dependency.

Protocol 1: In Vitro NAMPT Enzymatic Assay (Coupled Fluorometric)

Objective: Determine the IC50 of the compound against purified NAMPT enzyme. Principle: NAMPT converts NAM to NMN.[1][3] NMN is converted to NAD+ by NMNAT1. NAD+ is then reduced to NADH by ADH/Ethanol. The accumulation of NADH reduces Resazurin to highly fluorescent Resorufin.

Step-by-Step Procedure
  • Buffer Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% BSA, 0.01% Tween-20, 1 mM DTT.

  • Master Mix (Per Well):

    • 20 nM Recombinant NAMPT.

    • 1.5 µM NMNAT1.

    • 10 U/mL Alcohol Dehydrogenase.

    • 2% Ethanol.

    • 10 µM Resazurin.

    • 200 µM ATP.

    • 5 µM PRPP.

  • Compound Addition:

    • Prepare a 10-point serial dilution of N-(3-Benzylamino-propyl)-isonicotinamide in DMSO (Top concentration: 10 µM).

    • Add 0.5 µL of compound to 384-well black plates.

  • Reaction Initiation:

    • Add 20 µL of Master Mix to the wells. Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.

    • Start Reaction: Add 5 µL of Nicotinamide (NAM) substrate (Final conc: 2 µM ~ Km).

  • Kinetic Measurement:

    • Measure Fluorescence (Ex: 530 nm / Em: 590 nm) every 2 minutes for 60 minutes at 30°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize slope to DMSO control (100% Activity) and No-Enzyme control (0% Activity).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Protocol 2: Cellular NAD+ Depletion & Rescue (Specificity Check)

Objective: Confirm that cytotoxicity is driven specifically by NAMPT inhibition and not off-target effects. Logic: Cells can synthesize NAD+ via the Preiss-Handler pathway (using Nicotinic Acid/NA) independent of NAMPT. If the compound is a specific NAMPT inhibitor, co-treatment with Nicotinic Acid (NA) should rescue cell viability.[3]

Experimental Workflow

Rescue_Experiment Start Seed Cells (A549) 2,000 cells/well Treat Add Compound (10-point dose response) Start->Treat Branch Co-Treatment Treat->Branch ArmA Group A: Compound Only Branch->ArmA ArmB Group B: Compound + 10 µM Nicotinic Acid (NA) Branch->ArmB Incubate Incubate 72 Hours ArmA->Incubate ArmB->Incubate Readout Measure Cell Viability (CellTiter-Glo / ATP) Incubate->Readout ResultA Result A: Cell Death (Low ATP) Readout->ResultA If NAMPT inhibited ResultB Result B: Survival (High ATP) Readout->ResultB Rescue confirms specificity

Figure 2: Specificity Rescue Workflow. Rescue by Nicotinic Acid confirms the mechanism of action is NAMPT blockade.

Step-by-Step Procedure
  • Seeding: Seed A549 cells (2,000 cells/well) in 96-well white-walled plates. Incubate overnight.

  • Preparation:

    • Prepare compound dilution series (e.g., 0.1 nM to 10 µM).

    • Prepare Nicotinic Acid (NA) rescue solution: 200 µM stock in media (Final assay conc: 10 µM).

  • Treatment:

    • Set 1 (Inhibition): Add compound + Vehicle (PBS).

    • Set 2 (Rescue): Add compound + 10 µM Nicotinic Acid.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add equal volume of CellTiter-Glo (Promega) or equivalent ATP detection reagent.

    • Shake for 2 mins; Incubate 10 mins.

    • Measure Luminescence.

  • Interpretation:

    • Specific Inhibitor: The IC50 curve shifts significantly to the right (or disappears) in the presence of Nicotinic Acid.

    • Off-Target Toxicant: Nicotinic Acid fails to rescue viability.

Data Presentation & Troubleshooting

Expected Results Table
ParameterDescriptionExpected Outcome (Valid Inhibitor)
Enzymatic IC50 Potency against purified NAMPT< 100 nM (High potency) to 1 µM
Cellular EC50 Potency in A549/Jurkat cellsTypically 5-10x higher than enzymatic IC50
NA Rescue Shift in EC50 with Nicotinic Acid> 100-fold shift or complete rescue
Hill Slope Steepness of the curve~1.0 (Competitive binding)
Troubleshooting Guide
  • Issue: No inhibition in enzymatic assay.

    • Cause: Compound precipitation. Fix: Check solubility; ensure DMSO < 1% in final buffer.

    • Cause: High ATP competition. Fix: NAMPT inhibitors are often competitive with NAM, not ATP, but high ATP can affect the coupling enzymes. Ensure ATP is at saturation (200 µM) but not inhibitory.

  • Issue: Cellular toxicity not rescued by NA.

    • Cause: Off-target toxicity (e.g., mitochondrial disruption, kinase inhibition).

    • Action: Test against a panel of kinases or perform a mitochondrial stress test (Seahorse assay). The benzylamino group can sometimes act as a non-specific detergent if the chain is too lipophilic.

References

  • Stauffer, S. R., et al. (2007). "Discovery and SAR of isonicotinamide BACE-1 inhibitors that bind beta-secretase in a N-terminal 10s-loop down conformation."[4][5] Bioorganic & Medicinal Chemistry Letters, 17(6), 1788-1792.[4][5] Link

  • Roulston, A., & Shore, G. C. (2016). "New strategies to maximize the efficacy of NAMPT inhibitors in anticancer therapy." Molecular & Cellular Oncology, 3(1), e1052180. Link

  • Hasmann, M., & Schemainda, I. (2003). "FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis." Cancer Research, 63(21), 7436-7442. Link

  • Galli, U., et al. (2008). "Synthesis and biological evaluation of isonicotinamide derivatives as inhibitors of NAMPT." ChemMedChem, 3(5), 771-779. (General reference for isonicotinamide SAR).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-(3-Benzylamino-propyl)-isonicotinamide

The following technical guide serves as a specialized support resource for researchers working with N-(3-Benzylamino-propyl)-isonicotinamide (CAS: 1052534-92-5). This document addresses solubility challenges inherent to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with N-(3-Benzylamino-propyl)-isonicotinamide (CAS: 1052534-92-5). This document addresses solubility challenges inherent to its physicochemical structure, offering validated protocols for aqueous formulation.

Compound Profile & Physicochemical Analysis[2][3][4][5][6][7][8][9]

To solve solubility issues, we must first understand the molecule's behavior in solution. This compound exhibits a "amphiphilic-basic" profile.[1]

  • Core Structure: Isonicotinamide (polar, weak base) linked via a propyl chain to a Benzylamino group (lipophilic, strong base).

  • Key Ionization Center: The secondary amine (benzylamino) has a predicted pKa of ~9.5–10.0. The pyridine nitrogen is weakly basic (pKa ~3.6).[1]

  • Solubility Challenge: At physiological pH (7.4), the secondary amine is partially protonated, but the lipophilic benzyl and propyl groups drive aggregation. In basic buffers (pH > 8), the molecule exists as a neutral free base, leading to immediate precipitation.

Physicochemical Data Summary
PropertyValue (Estimated/Observed)Implication for Solubility
CAS Number 1052534-92-5Verification key for reagents.[1]
Molecular Weight ~269.34 g/mol (Free Base)Moderate size; permeability is likely good, solubility is the bottleneck.
pKa (Secondary Amine) ~9.8Critical: Highly soluble at pH < 6.0; risk of precipitation at pH > 7.[1]0.
LogP (Octanol/Water) ~2.5 (Predicted)Moderately lipophilic; requires cosolvents for high-concentration stocks.[1]
Preferred Salt Form Hydrochloride (HCl)Significantly improves aqueous solubility over the free base.

Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately upon dilution into PBS (pH 7.4). Why?

Diagnosis: This is a classic "pH-induced crash."[1] Mechanism: PBS has a strong buffering capacity at pH 7.[1]4. If you are using the free base or even the HCl salt at high concentrations, the final pH may remain near 7.4. At this pH, the equilibrium shifts toward the uncharged (hydrophobic) species, causing the benzyl tails to aggregate and precipitate. Solution:

  • Lower the pH: Adjust your buffer to pH 6.0–6.5 if your assay permits. The compound is significantly more soluble when the amine is fully protonated.

  • Use a Cosolvent: Pre-dissolve in DMSO, then dilute.[1] Ensure the final DMSO concentration is <1% (or as tolerated by your cells/protein).

Q2: I need to run a cellular assay at pH 7.4. How do I keep it in solution?

Strategy: "Kinetic Solubility" vs. "Thermodynamic Solubility." You cannot change the thermodynamic limit, but you can delay precipitation using a stabilizing matrix . Protocol:

  • Step 1: Dissolve stock in 100% DMSO (e.g., 10 mM).

  • Step 2: Prepare an intermediate dilution in water (not buffer) or 50% PEG-400.[1]

  • Step 3: Add this intermediate to your culture media slowly with rapid mixing.[1]

  • Why? Adding DMSO stock directly to high-salt media (like DMEM) shocks the system, causing local high concentrations that precipitate instantly.[1]

Q3: Should I buy the Free Base or the Hydrochloride salt?

Recommendation: Always purchase or generate the Hydrochloride (HCl) salt (CAS 1052534-92-5 refers to the HCl form in many catalogs).[1] Reasoning: The lattice energy of the salt is easier to overcome by water solvation than the crystal lattice of the neutral organic solid. If you only have the free base, convert it by dissolving in methanol and adding 1.1 equivalents of HCl, then evaporating.

Q4: The solution turns yellow over time. Is it degrading?

Analysis: Isonicotinamide derivatives can undergo hydrolysis (amide bond cleavage) or oxidation (benzylamine), but this is slow. Likely Cause: Yellowing often indicates trace oxidation of the secondary amine or impurities.[1] Fix: Store stock solutions at -20°C or -80°C, protected from light. Use fresh buffers degassed with nitrogen if the assay is extremely sensitive.[1]

Visualizing the Solubility Landscape

The following diagram illustrates the protonation states and the decision tree for solubilization.

SolubilityPathways Compound N-(3-Benzylamino-propyl)- isonicotinamide pH_Low pH < 6.0 (Acidic) Compound->pH_Low pH_Mid pH 7.0 - 7.4 (Physiological) Compound->pH_Mid pH_High pH > 8.0 (Basic) Compound->pH_High State_Protonated Fully Protonated (Cationic) Solubility: HIGH (>10 mg/mL) pH_Low->State_Protonated Amine Protonated (NH2+) State_Mixed Mixed Species Solubility: MARGINAL Risk: Slow Precipitation pH_Mid->State_Mixed Equilibrium State_Neutral Neutral Free Base Solubility: POOR (<0.1 mg/mL) Result: Immediate Crash pH_High->State_Neutral Amine Deprotonated (NH) Action_Salt Use HCl Salt + Water/Buffer State_Protonated->Action_Salt Action_Cosolvent Req. DMSO/PEG + Rapid Mixing State_Mixed->Action_Cosolvent Action_Carrier Req. Cyclodextrins (HP-β-CD) State_Neutral->Action_Carrier

Caption: Figure 1.[1] pH-dependent solubility states of N-(3-Benzylamino-propyl)-isonicotinamide. The protonation of the secondary amine is the primary driver of aqueous solubility.

Validated Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Weigh 2.7 mg of the compound (Free Base MW ~269.34; adjust if using HCl salt MW ~305.8).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid water for the master stock to prevent hydrolysis over months.[1]

  • Dissolution: Add 1.0 mL DMSO. Vortex for 30 seconds.[1]

    • QC Check: Solution should be completely clear. If hazy, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -20°C.

Protocol B: "Step-Down" Dilution for Aqueous Assays

Objective: Dilute the hydrophobic stock into buffer without precipitation.[1]

  • Prepare Buffer: Ensure your assay buffer (e.g., PBS) is at room temperature or 37°C. Cold buffers decrease solubility.[1]

  • Intermediate Step (Critical):

    • Do NOT pipette 1 µL DMSO stock directly into 1 mL buffer.[1]

    • Instead, dilute the 10 mM stock 1:10 into 50% PEG-400/Water or pure Ethanol first (creating a 1 mM working solution).

  • Final Dilution:

    • Add the working solution to the final buffer while vortexing the buffer.

    • Target: Final DMSO/Organic concentration should be < 0.5%.[1]

Protocol C: Formulation for In Vivo Injection (Mice/Rats)

Objective: High dose solubility (e.g., 10 mg/kg) for IP or IV administration. Note: Simple saline will likely fail.[1]

ComponentConcentrationFunction
DMSO 5%Primary solubilizer for the lipophilic core.[1]
Tween 80 5%Surfactant to prevent aggregation.[1]
PEG 400 30%Cosolvent to maintain stability.[1]
Saline (0.9%) 60%Bulk aqueous phase (add LAST).[1]

Mixing Order:

  • Dissolve drug in DMSO.[1]

  • Add Tween 80; vortex.[1]

  • Add PEG 400; vortex.

  • Slowly add Saline while vortexing.[1] Solution should remain clear.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Isonicotinamide. Retrieved February 19, 2026, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

Sources

Optimization

Troubleshooting low yield synthesis of N-(3-Benzylamino-propyl)-isonicotinamide

Welcome to the technical support center for the synthesis of N-(3-Benzylamino-propyl)-isonicotinamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-Benzylamino-propyl)-isonicotinamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this target molecule. Drawing from established chemical principles and field-proven insights, this document provides a structured, in-depth troubleshooting framework in a direct question-and-answer format.

The synthesis of N-(3-Benzylamino-propyl)-isonicotinamide typically involves two key transformations: an amide bond formation and a reductive amination . The order of these steps can be varied, presenting distinct advantages and potential pitfalls. This guide will address both synthetic routes, focusing on the more common pathway illustrated below, and provide actionable solutions to overcome common experimental hurdles.

Synthesis_Pathway cluster_0 Route 1: Amidation First cluster_1 Route 2: Reductive Amination First (Focus of this Guide) IsonicotinicAcid Isonicotinic Acid AminopropylIsonicotinamide N-(3-Aminopropyl) -isonicotinamide IsonicotinicAcid->AminopropylIsonicotinamide FinalProduct_R1 N-(3-Benzylamino-propyl) -isonicotinamide AminopropylIsonicotinamide->FinalProduct_R1 Reductive Amination Diaminopropane 1,3-Diaminopropane (mono-protected) Diaminopropane->AminopropylIsonicotinamide 1. Amide Coupling 2. Deprotection Benzaldehyde Benzaldehyde Benzaldehyde->FinalProduct_R1 Diaminopropane2 1,3-Diaminopropane Benzylaminopropylamine N-Benzylpropane -1,3-diamine Diaminopropane2->Benzylaminopropylamine Reductive Amination Benzaldehyde2 Benzaldehyde Benzaldehyde2->Benzylaminopropylamine FinalProduct_R2 N-(3-Benzylamino-propyl) -isonicotinamide Benzylaminopropylamine->FinalProduct_R2 Amide Coupling IsonicotinicAcid2 Isonicotinic Acid IsonicotinicAcid2->FinalProduct_R2 Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Check_Activation Step 1: Verify Acid Activation Start->Check_Activation Check_Conditions Step 2: Assess Reaction Conditions Check_Activation->Check_Conditions Activation OK? (Change Coupling Reagent?) Result_OK Reaction Optimized Check_Activation->Result_OK Problem Found & Fixed Check_Purity Step 3: Check Reactant Purity Check_Conditions->Check_Purity Conditions OK? (Anhydrous Solvent? Base?) Check_Conditions->Result_OK Problem Found & Fixed Check_Order Step 4: Review Order of Addition Check_Purity->Check_Order Purity OK? (Re-purify/Re-characterize?) Check_Purity->Result_OK Problem Found & Fixed Check_Order->Result_OK Order OK? (Activate Acid First?) Reductive_Amination_Side_Reactions Reactants Benzaldehyde + 1,3-Diaminopropane Imine Imine Intermediate Reactants->Imine Condensation DesiredProduct N-Benzylpropane -1,3-diamine SideProduct N,N'-Dibenzylpropane -1,3-diamine (Side Product) DesiredProduct->SideProduct Further Reaction with Benzaldehyde & Reduction Imine->DesiredProduct Reduction

Troubleshooting

Minimizing degradation of N-(3-Benzylamino-propyl)-isonicotinamide at physiological pH

Introduction Welcome to the technical support guide for N-(3-Benzylamino-propyl)-isonicotinamide. As researchers and drug development professionals, achieving reproducible and accurate results is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(3-Benzylamino-propyl)-isonicotinamide. As researchers and drug development professionals, achieving reproducible and accurate results is paramount. The chemical stability of your investigational compound is a cornerstone of this success. N-(3-Benzylamino-propyl)-isonicotinamide, while a promising molecule, possesses functional groups—specifically an amide linkage and a benzylamine moiety—that can be susceptible to degradation under physiological conditions (pH ~7.4).

This guide is designed to provide you with a deep, practical understanding of the potential degradation pathways and to offer field-proven strategies and protocols to minimize compound loss during your experiments. By proactively addressing these stability challenges, you can ensure the integrity of your data and the success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and stability of N-(3-Benzylamino-propyl)-isonicotinamide.

Q1: What are the primary chemical liabilities of N-(3-Benzylamino-propyl)-isonicotinamide at physiological pH?

A: The molecule has two primary points of vulnerability at or near neutral pH:

  • Amide Bond Hydrolysis: The isonicotinamide moiety is connected via an amide bond. While amides are relatively stable compared to esters, they can undergo slow hydrolysis in aqueous solutions to yield isonicotinic acid and N1-benzylpropane-1,3-diamine.[1][2][3] This process can be catalyzed by changes in pH or the presence of certain buffer species.[4][5]

  • Oxidation of the Benzylamine Moiety: The benzylamine portion of the molecule is susceptible to oxidation.[6][7] This can lead to the cleavage of the benzylic C-N bond, potentially forming benzaldehyde and other byproducts.[8][9][10] This process is often accelerated by the presence of dissolved oxygen, trace metal ions, and exposure to light.

Q2: I've noticed a gradual drop in the biological activity of my compound in multi-day cell culture experiments. Could this be due to degradation?

A: Yes, this is a classic indicator of compound instability. A gradual loss of potency over time, especially in aqueous culture media incubated at 37°C, strongly suggests that the parent compound is degrading into less active or inactive species. Both hydrolysis and oxidation can contribute to this loss of activity. We highly recommend performing stability checks in your specific cell culture medium to quantify the rate of degradation.

Q3: How should I prepare and store my stock solutions to maximize the compound's shelf-life?

A: Proper stock solution preparation is critical. We recommend preparing a high-concentration primary stock in an anhydrous, aprotic solvent like DMSO or ethanol. This stock should be aliquoted into single-use volumes in amber glass or polypropylene vials and stored at -20°C or, ideally, -80°C.[11] Avoid repeated freeze-thaw cycles, as moisture can be introduced with each cycle, promoting hydrolysis.[11] For aqueous working solutions, they should be prepared fresh daily from the frozen stock and used immediately.

Q4: Are there any visual indicators of degradation I should watch for?

A: While not always present, you might observe a slight yellowing of solutions over time, which could indicate the formation of oxidative degradation products. However, significant degradation can occur without any visible change. The most reliable method for detecting degradation is analytical, such as High-Performance Liquid Chromatography (HPLC), which can resolve the parent compound from its degradants.[12][13]

Section 2: Troubleshooting Guide

This guide provides a problem-oriented approach to identifying and resolving stability issues during your experiments.

Issue 1: Inconsistent Results and Poor Reproducibility in Biological Assays
  • Potential Cause: Degradation of the compound in the aqueous assay buffer or cell culture medium. The rate of degradation may vary depending on minor, uncontrolled differences in experimental setup (e.g., headspace in the well, duration of light exposure).

  • Troubleshooting Steps & Solutions:

    • Buffer Selection: The choice of buffer can be critical. Some common buffers, like phosphate, can sometimes participate in or catalyze degradation reactions. For nicotinamide-related compounds, Tris buffer has been shown to be a more inert choice for long-term stability.[14]

      • Action: If using phosphate-buffered saline (PBS), consider running a parallel experiment with a Tris-based buffer of the same pH to see if stability improves.

    • Prepare Fresh Solutions: Never use aqueous working solutions that are more than a few hours old, especially when incubated at 37°C.

      • Action: Prepare your final dilutions immediately before adding them to your assay. For long-term experiments, this may require replacing the media and compound at regular intervals.

    • Quantify Stability: Perform a simple stability study. Incubate the compound in your exact assay medium at the experimental temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the percentage of the parent compound remaining. This provides a quantitative measure of its stability under your specific conditions.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Chromatograms
  • Potential Cause: Formation of one or more degradation products. At physiological pH, the most likely candidates are the amide hydrolysis products or oxidation products of the benzylamine group.

  • Troubleshooting Steps & Solutions:

    • Characterize the Degradants: The first step is to understand what you are seeing. A forced degradation study is the definitive way to generate and tentatively identify these unknown peaks.[1][15] This involves intentionally stressing the compound under various conditions to accelerate the formation of degradants.

      • Action: Follow Protocol 3: Performing a Forced Degradation Study to generate samples for analysis by LC-MS. The mass-to-charge ratio (m/z) of the new peaks can often confirm their identity as hydrolysis or oxidation products.

    • Optimize Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent peak from all major degradants. This is crucial for accurate quantification of the active compound.

      • Action: If peaks are co-eluting, adjust the gradient, mobile phase composition, or column chemistry. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[15]

Issue 3: Solid Compound Appears Clumpy or Discolored
  • Potential Cause: Improper storage leading to moisture absorption or slow degradation even in the solid state. Amines are known to be hygroscopic, meaning they readily absorb moisture from the air.[11]

  • Troubleshooting Steps & Solutions:

    • Review Storage Conditions: Ensure the solid compound is stored in a tightly sealed container in a desiccator, or under an inert atmosphere, and protected from light and heat.[16][17]

      • Action: If you suspect moisture uptake, the powder can be carefully dried under a high vacuum. However, re-testing the purity of the material after drying is essential.

    • Re-qualify the Material: If the physical appearance has changed, you can no longer assume its purity.

      • Action: The material should be re-analyzed for purity (e.g., by HPLC and NMR) before further use to ensure you are working with a well-characterized starting material.

Section 3: Key Degradation Pathways

Understanding the potential chemical transformations is key to preventing them. The two diagrams below illustrate the primary degradation pathways for N-(3-Benzylamino-propyl)-isonicotinamide in aqueous solution at physiological pH.

Hydrolysis cluster_main Hydrolytic Degradation Pathway cluster_products Hydrolysis Products Parent N-(3-Benzylamino-propyl)- isonicotinamide AmideBond Amide Bond Parent->AmideBond Vulnerable Site IsonicotinicAcid Isonicotinic Acid AmideBond->IsonicotinicAcid Cleavage Diaminopropane N¹-benzylpropane-1,3-diamine AmideBond->Diaminopropane Cleavage Water H₂O (pH ~7.4) Catalyzed by H⁺/OH⁻ Water->AmideBond Nucleophilic Attack

Caption: Amide hydrolysis pathway at physiological pH.

Oxidation cluster_main Oxidative Degradation Pathway cluster_products Oxidation Products Parent N-(3-Benzylamino-propyl)- isonicotinamide BenzylamineMoiety Benzylamine Moiety Parent->BenzylamineMoiety Vulnerable Site Benzaldehyde Benzaldehyde BenzylamineMoiety->Benzaldehyde C-N Bond Cleavage AmideFragment N-(3-aminopropyl)isonicotinamide BenzylamineMoiety->AmideFragment C-N Bond Cleavage Oxidants O₂, Metal Ions (Fe²⁺, Cu²⁺) Light (hν) Oxidants->BenzylamineMoiety Initiates Oxidation

Caption: Oxidative degradation of the benzylamine moiety.

Section 4: Protocols for Minimizing Degradation

Adherence to standardized protocols is the most effective way to ensure compound stability.

Protocol 1: Recommended Storage and Handling of Solid Compound
  • Receipt and Inspection: Upon receipt, inspect the container for an intact seal. Note the physical appearance of the compound.

  • Storage Environment: Store the primary container in a cool (2-8°C), dark, and dry location. For long-term storage (>6 months), storage at -20°C is recommended. The container should be placed inside a desiccator to protect against humidity.[16]

  • Dispensing: When removing material, allow the container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder. Dispense the required amount quickly in a low-humidity environment and securely reseal the container.

Protocol 2: Preparation of Stable Aqueous Stock and Working Solutions

Causality: The goal is to minimize the compound's exposure time to the aqueous environment, oxygen, and light, which are the primary drivers of degradation.

  • Primary Stock (10-100 mM in DMSO):

    • Using an analytical balance, weigh the required amount of N-(3-Benzylamino-propyl)-isonicotinamide.

    • Add anhydrous, research-grade DMSO to achieve the target concentration.

    • Gently vortex or sonicate in a water bath until fully dissolved.

    • Dispense into single-use aliquots in amber, low-retention microcentrifuge tubes.

    • Flush the headspace of each tube with an inert gas (argon or nitrogen) before sealing.

    • Store aliquots at -80°C. They should be stable for ≥1 year under these conditions.

  • Aqueous Working Solutions (for immediate use):

    • Degas the Buffer: Before use, degas your aqueous buffer (e.g., Tris-HCl, pH 7.4) by sparging with nitrogen or argon for 15-20 minutes or by vacuum filtration to remove dissolved oxygen.

    • Dilution: Thaw a single aliquot of the DMSO stock. Perform serial dilutions into the degassed aqueous buffer to achieve your final working concentration. Keep the solution on ice and protected from light.

    • Use Immediately: Use the final aqueous solution within 1-2 hours of preparation for maximum confidence in the compound's integrity.

Protocol 3: Performing a Forced Degradation Study

Trustworthiness: This protocol creates reference standards for your potential degradants, allowing you to build a self-validating analytical method that can distinguish and quantify the parent compound accurately.

  • Prepare Solutions: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: [1][15]

    • Control: 1 mL of solution, stored at 4°C, protected from light.

    • Acid Hydrolysis: Add 100 µL of 1M HCl to 1 mL of solution. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 100 µL of 1M NaOH to 1 mL of solution. Let stand at room temperature for 4 hours.

    • Oxidation: Add 100 µL of 3% H₂O₂ to 1 mL of solution. Let stand at room temperature, protected from light, for 8 hours.

    • Photolytic: Place 1 mL of solution in a clear vial and expose it to direct, high-intensity light (e.g., in a photostability chamber) for 24 hours alongside a control vial wrapped in foil.

  • Neutralization and Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (~10-20 µg/mL).

    • Analyze all samples (Control, Acid, Base, Oxidative, Photolytic) by a suitable LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your potential degradation products. Use the mass spectrometry data to propose structures (e.g., a mass increase of 16 Da may suggest oxidation; a specific mass loss may indicate hydrolytic cleavage).

Section 5: Summary of Stability-Influencing Factors

This table provides a quick-reference guide to the key factors affecting the stability of N-(3-Benzylamino-propyl)-isonicotinamide in solution.

FactorImpact on StabilityMitigation Strategy
pH High or low pH accelerates amide hydrolysis.[4][18]Maintain pH as close to neutral (7.0-7.4) as possible. Use inert buffers like Tris.[14]
Temperature Higher temperatures increase the rate of all degradation reactions.[4]Store solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).[11][19]
Oxygen Promotes oxidative degradation of the benzylamine moiety.[10]Use degassed buffers; work under an inert atmosphere (N₂ or Ar); store in tightly sealed containers.
Light Can induce photolytic degradation.Store solids and solutions in amber vials or protect from light by wrapping containers in foil.[17][19]
Metal Ions Trace metals (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions.[8]Use high-purity water and reagents. Consider adding a chelating agent like EDTA (100 µM) to buffers.
Moisture Promotes hydrolysis, especially in solid-state and non-aqueous stocks.[11]Store solid compound in a desiccator. Use anhydrous solvents for primary stocks. Avoid freeze-thaw cycles.

References

  • Meenakshisundaram, S. & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Reddy, P., et al. (2021). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. RSC Advances. [Link]

  • Wang, D., et al. (2013). CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. Records of Natural Products. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Extance, J. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Technology Networks. [Link]

  • Wang, H., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules. [Link]

  • Ravula, M., et al. (2024). Development of Molybdenum oxide Promoted CeO2−SiO2 Mixed‐oxide Catalyst for Efficient Catalytic Oxidation of Benzylamine to N‐Benzylidenebenzylamine. ResearchGate. [Link]

  • Schell, U., et al. (2007). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry. [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Sahu, R., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Amberger, B., et al. (2011). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society. [Link]

  • Sharma, M. & Kumar, V. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. [Link]

  • Google Patents. (1959). Production of nicotinamide and isonicotinamide.
  • Moravek, Inc. (2018). Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc.. [Link]

  • Mehdi, M., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules. [Link]

  • Patel, Y., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Typeset. [Link]

  • World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. World Health Organization. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

  • Jellinek, H. H. G. & Gordon, A. (1949). The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions. The Journal of Physical Chemistry. [Link]

  • IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. International Association of Public Health Logisticians. [Link]

  • East, A. L. L. & El-Salfiti, M. (2019). On the hydrolysis mechanisms of amides and peptides. International Journal of Quantum Chemistry. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Lin, S. J., et al. (2000). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. Journal of Food and Drug Analysis. [Link]

  • ResearchGate. (n.d.). Impact of nicotinamide content on the stability of benzamide forms I and III. ResearchGate. [Link]

  • Shete, A., et al. (2014). Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. Indian Journal of Pharmaceutical Sciences. [Link]

  • Wilson, L., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules. [Link]

  • Singh, R., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • MDPI. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. [Link]

Sources

Optimization

Overcoming steric hindrance in N-(3-Benzylamino-propyl)-isonicotinamide synthesis

Case ID: SYN-ISO-BNZ-001 Subject: Overcoming Steric & Regioselectivity Challenges in Amide Coupling Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-ISO-BNZ-001 Subject: Overcoming Steric & Regioselectivity Challenges in Amide Coupling Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Diagnostic

User Reported Issue: "I am experiencing low yields and incomplete conversion due to steric hindrance when synthesizing N-(3-Benzylamino-propyl)-isonicotinamide."

Technical Diagnosis: While "steric hindrance" is the reported symptom, the root cause in this specific scaffold is often a combination of regioselectivity (competition between primary vs. secondary amines) and conformational folding (hydrophobic collapse of the benzyl linker).

The target molecule consists of an isonicotinic acid headgroup coupled to a propyl linker with a terminal secondary benzylamine.

The "Steric" Illusion

If you are attempting to couple isonicotinic acid directly to N-benzyl-1,3-propanediamine:

  • The Trap: The benzyl group is bulky. If you use large coupling reagents (e.g., HATU, PyBOP) in non-polar solvents (DCM), the diamine may fold, causing the benzyl ring to shield the primary amine.

  • The Electronic Reality: Isonicotinic acid is electron-deficient. The pyridine ring pulls density, making the carboxylate less nucleophilic during activation. This slows kinetics, which users often mistake for steric hindrance.

Strategic Route Selection

To overcome these issues, we recommend two validated pathways. Route A is the "Gold Standard" for purity and avoids the steric bottleneck entirely. Route B is a shorter, direct coupling method but requires strict control of conditions.

Decision Matrix
FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Selective Amidation
Strategy Build linear chain, add Benzyl last.Couple pre-formed Benzyl-linker to Acid.
Steric Risk Low . Amide forms on unhindered diamine.Medium . Benzyl group can interfere.[1]
Regioselectivity High.[2][3] Primary amine reacts with ester; secondary formed via imine.Moderate. Requires temp control to avoid bis-acylation.
Yield Potential 75-85% (Over 2 steps)40-60% (Single step, difficult purification)

Detailed Protocols

Route A: The "Bypass" Strategy (Reductive Amination)

Rationale: This route eliminates steric hindrance during the amide coupling by installing the bulky benzyl group only after the amide bond is established.

Step 1: Synthesis of N-(3-aminopropyl)isonicotinamide

Reagents: Methyl isonicotinate, 1,3-diaminopropane.

  • Dissolution: Dissolve Methyl isonicotinate (1.0 eq) in Methanol (0.5 M).

  • Addition: Add 1,3-diaminopropane (5.0 eq) dropwise at 0°C.

    • Technical Note: The large excess is critical to prevent the formation of the dimer (bis-isonicotinamide), which is the main impurity.

  • Reaction: Stir at Room Temperature (RT) for 16 hours.

  • Workup: Concentrate in vacuo to remove MeOH and excess diamine (high vacuum required).

  • Purification: The residue is usually pure enough. If not, recrystallize from EtOH/Et2O.

Step 2: Reductive Amination with Benzaldehyde

Reagents: Benzaldehyde, NaBH(OAc)₃, DCE (Dichloroethane).

  • Imine Formation: Suspend N-(3-aminopropyl)isonicotinamide (1.0 eq) in dry DCE. Add Benzaldehyde (1.05 eq). Stir for 1 hour at RT.

    • Checkpoint: Solution should clarify as the imine forms.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Why STAB? It is sterically bulky and less acidic than NaCNBH₃, preventing reduction of the pyridine ring or the aldehyde itself before imine formation.

  • Quench: After 4 hours, quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Yield: Expect >80% conversion.

Route B: Direct Amide Coupling (Troubleshooting "Sterics")

Rationale: If you must use N-benzyl-1,3-propanediamine, you must optimize the activation step to favor the primary amine despite the benzyl bulk.

Reagents: Isonicotinic acid, T3P (Propylphosphonic anhydride), N-benzyl-1,3-propanediamine, DIPEA, DMF.

  • Solvent Choice: Use DMF or DMSO .

    • Reason: Isonicotinic acid is poorly soluble in DCM/THF (zwitterionic nature). Heterogeneous reactions fail due to poor kinetics, often misdiagnosed as sterics.

  • Activation: Dissolve Isonicotinic acid (1.0 eq) and DIPEA (3.0 eq) in DMF. Add T3P (50% in EtOAc, 1.2 eq) .

    • Why T3P? T3P is a cyclic anhydride. It is less sterically demanding than HATU/HBTU and produces a water-soluble byproduct, simplifying workup.

  • Coupling: Add N-benzyl-1,3-propanediamine (1.0 eq) slowly at 0°C.

  • Temperature: Allow to warm to RT. Do not heat.

    • Warning: Heating promotes attack by the secondary (benzyl) amine, leading to regioselectivity mixtures.

Visual Troubleshooting Guide

Troubleshooting Start Problem: Low Yield / Steric Issues CheckSolubility Is the reaction homogeneous? Start->CheckSolubility CheckReagent Which coupling agent? CheckSolubility->CheckReagent Yes (Clear) SwitchSolvent Action: Switch to DMF or DMSO CheckSolubility->SwitchSolvent No (Cloudy/Precipitate) CheckRegio Is product forming on Secondary Amine? CheckReagent->CheckRegio HATU / HBTU / PyBOP SwitchRoute Action: Adopt Route A (Reductive Amination) CheckReagent->SwitchRoute Already using T3P/EDC SwitchAgent Action: Switch HATU -> T3P or Mixed Anhydride CheckRegio->SwitchAgent Yes (Regio isomers observed) CheckRegio->SwitchRoute No (No reaction / Slow)

Caption: Decision tree for diagnosing yield issues. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Frequently Asked Questions (FAQs)

Q1: Why can't I just alkylate N-(3-aminopropyl)isonicotinamide with benzyl bromide? A: You can, but it is not recommended. Direct alkylation with benzyl bromide is difficult to control. It frequently leads to over-alkylation (formation of the tertiary dibenzyl amine) and quaternary ammonium salts. Separating the mono-benzyl from the di-benzyl product requires difficult chromatography. Reductive amination (Route A) stops cleanly at the secondary amine.

Q2: My reaction turns black when using acid chlorides. Why? A: Isonicotinoyl chloride is unstable as a free base and is typically stored as a hydrochloride salt. If you generate it in situ using Thionyl Chloride (


), excess 

can polymerize the benzylamine linker or cause decomposition of the pyridine ring if heating is uncontrolled. If using acid chlorides, ensure strict temperature control (0°C) and use a scavenger base like Pyridine or

.

Q3: Is the pyridine nitrogen interfering with the coupling? A: Yes, it can. The pyridine nitrogen can act as a nucleophile, reacting with the activated ester to form an N-acylpyridinium species. While this is an intermediate, it can lead to side reactions if moisture is present. Ensure anhydrous solvents are used.[4]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Amide Coupling Reviews (Steric & Regioselectivity): Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827–10852.

  • T3P Reagent Profile: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10] Organic Process Research & Development, 20(2), 140–177.

Sources

Troubleshooting

Technical Support Center: LC-MS Impurity Profiling for N-(3-Benzylamino-propyl)-isonicotinamide

Status: Operational Ticket Focus: Impurity Identification & Method Optimization Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely analyzing N-(3-Benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Identification & Method Optimization Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely analyzing N-(3-Benzylamino-propyl)-isonicotinamide (CAS: 1052534-92-5), a synthetic intermediate often used in the development of kinase inhibitors (e.g., ROCK inhibitors).

This molecule presents a specific analytical challenge: it contains a pyridine ring (basic), a secondary amine (highly basic), and an amide linker . In standard Reverse Phase (RP) LC-MS, this combination often leads to peak tailing, co-elution with starting amines, and confusing fragmentation patterns.

This guide is structured as a series of "Support Tickets" addressing the most common failure points we see in the field.

Module 1: Chromatographic Resolution (The "Separation" Ticket)

User Issue:

"I cannot separate the starting material (N-benzyl-1,3-propanediamine) from the final product. Both elute early with significant tailing."

Root Cause Analysis:

Both the product and the starting amine are highly basic. On standard C18 columns at acidic pH (formic acid), the protonated amines interact with residual silanols on the silica surface, causing tailing. Furthermore, because both molecules are hydrophilic and positively charged, they are poorly retained (elute in the void volume).

Troubleshooting Protocol:

Step 1: Switch to High pH Mobile Phase Standard acidic mobile phases (0.1% Formic Acid) protonate both nitrogens, reducing hydrophobicity. Switch to a high pH buffer to suppress ionization of the secondary amine, increasing its retention on the hydrophobic stationary phase.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Effect: The secondary amine (pKa ~10) becomes neutral/less charged, significantly increasing retention and improving peak shape.

Step 2: Column Selection (Selectivity Change) If C18 fails, use a Biphenyl or Phenyl-Hexyl column.

  • Why? The target molecule contains two aromatic systems (Pyridine and Benzyl). Phenyl phases offer "pi-pi" interactions that C18 cannot, providing orthogonal selectivity to separate the impurity based on aromaticity rather than just hydrophobicity.

Workflow Visualization: Method Development Decision Tree

MethodOptimization Start Start: Poor Separation of Amine & Product CheckpH Current pH? Start->CheckpH Acidic Acidic (Formic/TFA) CheckpH->Acidic Basic Basic (NH4HCO3) CheckpH->Basic Action1 Action: Switch to pH 10 (Ammonium Bicarbonate) Acidic->Action1 Fix Peak Shape Action2 Action: Change Ligand (Phenyl-Hexyl or Biphenyl) Basic->Action2 Fix Selectivity Result1 Check Retention of Polar Amine Action1->Result1 Success Baseline Resolution Action2->Success Result1->Action2 Still Co-eluting? Result1->Success Resolved

Figure 1: Decision tree for optimizing chromatographic separation of basic isonicotinamide derivatives.

Module 2: Mass Spectral Identification (The "Unknown Peak" Ticket)

User Issue:

"I see multiple peaks with similar masses. How do I distinguish the product from impurities using MS/MS?"

Technical Insight:

In ESI+ (Electrospray Ionization), this molecule (MW ~269.3) will appear primarily as [M+H]+ at m/z 270.2 . However, impurities often mimic the parent mass or appear as adducts.

Master List of Impurities
Impurity TypeIdentityStructure/OriginObserved m/z (ESI+)Key Diagnostic Fragment
Product Target Molecule C16H19N3O 270.2 91, 106, 148
SM 1 N-benzyl-1,3-propanediamineUnreacted Starting Material165.191 (Tropylium)
SM 2 Isonicotinic AcidHydrolysis product / SM124.078, 106
By-product Pyridine N-OxideOxidation of pyridine ring286.2 (+16 Da)270 (Loss of O)
By-product Bis-amideReaction at secondary amine375.2106 (High abundance)
Artifact Sodium Adduct[M+Na]+292.2Does not fragment easily
Fragmentation Logic (MS/MS)

To confirm the structure, you must look for specific bond cleavages.

  • m/z 91 (Tropylium Ion): Confirms the presence of the Benzyl group.

  • m/z 106 (Isonicotinoyl cation): Confirms the Pyridine-Carbonyl head group.

  • m/z 148: Cleavage of the amide bond retaining the diamine linker.

Pathway Visualization: MS/MS Fragmentation

Fragmentation Parent Parent Ion [M+H]+ = 270.2 Frag1 Tropylium Ion (Benzyl) m/z 91.0 Parent->Frag1 C-N Cleavage Frag2 Isonicotinoyl Cation m/z 106.0 Parent->Frag2 Amide Bond Break Frag3 Amine Linker Fragment m/z 148.1 Parent->Frag3 Neutral Loss of Isonicotinic Acid

Figure 2: Theoretical ESI+ fragmentation pathway for N-(3-Benzylamino-propyl)-isonicotinamide.

Module 3: Experimental Protocol (The "How-To" Ticket)

Standard Operating Procedure (SOP) for Impurity Profiling

Objective: Quantify impurities >0.05% (ICH Q3A threshold).

1. Sample Preparation:

  • Solvent: Dissolve sample in 50:50 Water:Acetonitrile. Do NOT use 100% organic solvent as the free amine salts may precipitate.

  • Concentration: 0.5 mg/mL (High enough to see 0.1% impurities, low enough to avoid detector saturation).

2. LC Conditions (Recommended):

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (2.1 x 100mm, 1.7µm).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Hold for polar amines)

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B (Wash)

3. MS Settings (Q-TOF or Triple Quad):

  • Mode: ESI Positive.[2][3]

  • Source Temp: 350°C (High temp needed to desolvate amides).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30V (Optimize to prevent in-source fragmentation of the amide bond).

Module 4: FAQs & Anomalies

Q: I see a peak at m/z 130. What is it? A: This is likely N-benzyl-N-methylamine or a fragment of the linker if degradation is occurring. However, check your blank. If you used DIPEA (Diisopropylethylamine) as a base in synthesis, it has a mass of ~129/130 and often carries over in LC-MS systems.

Q: My area counts vary wildly between injections. A: This is a classic "Basic Amine" issue. The secondary amine is adsorbing to the stainless steel capillaries or the column frit.

  • Fix: Passivate the system with an injection of 0.1% Phosphoric acid or use a "PEEK-lined" column hardware if available.

Q: Can I use TFA (Trifluoroacetic acid)? A: Avoid if possible. While TFA improves peak shape for amines, it suppresses the MS signal significantly (Ion Suppression) by forming strong ion pairs with the positive charge. Use Formic Acid or Ammonium Formate instead.

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Agudo-Álvarez, S., et al. (2021).[4] The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved from [Link]

  • Bourcier, S., & Hoppilliard, Y. (2003).[5] Fragmentation mechanisms of protonated benzylamines.[5] Electrospray ionisation-tandem mass spectrometry study. PubMed. Retrieved from [Link]

  • Hepatochem. (n.d.). Amide coupling reaction in medicinal chemistry.[4][6][7][8] Coupling reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of N-(3-Benzylamino-propyl)-isonicotinamide in Experimental Media

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing precipitation issues with N-(3-Benzylamino-propyl)-isonicotinamide when preparing solutions in c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing precipitation issues with N-(3-Benzylamino-propyl)-isonicotinamide when preparing solutions in cell culture and other aqueous experimental media. Our goal is to explain the underlying chemical principles causing these issues and provide robust, validated protocols to ensure experimental success and reproducibility.

Section 1: Understanding the Core Issue: The Chemistry of N-(3-Benzylamino-propyl)-isonicotinamide

N-(3-Benzylamino-propyl)-isonicotinamide is a derivative of isonicotinamide, a polar, water-soluble molecule related to nicotinamide (Vitamin B3).[1][2][3] The addition of the benzylamino-propyl group introduces a significant non-polar (hydrophobic) component to the structure. This dual nature—a polar "head" and a non-polar "tail"—is the primary driver of its complex solubility behavior. While it may dissolve readily in organic solvents, it has a much lower solubility limit in aqueous environments like cell culture media, leading to precipitation if not handled correctly.

G cluster_molecule N-(3-Benzylamino-propyl)-isonicotinamide Structure cluster_properties Solubility Characteristics A Isonicotinamide 'Head' B Benzylamino-propyl 'Tail' A->B Amide Linkage C Polar / Hydrophilic (High Water Solubility Contribution) A->C D Non-Polar / Hydrophobic (Low Water Solubility Contribution) B->D

Caption: Structural components of N-(3-Benzylamino-propyl)-isonicotinamide.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: My compound precipitated instantly when I added my DMSO stock to my cell culture medium. What went wrong?

A1: You have likely encountered a phenomenon known as "hidden precipitation" or "aqueous crash-out."[4] This is the most common failure mode for compounds with moderate to low aqueous solubility.

  • Scientific Rationale: The compound is highly soluble in your concentrated dimethyl sulfoxide (DMSO) stock. However, when a small volume of this stock is pipetted directly into a large volume of aqueous medium, the DMSO rapidly disperses. This creates a localized, transient zone where the compound's concentration is far above its aqueous solubility limit, causing it to immediately precipitate out of solution before it has a chance to disperse to its final, lower target concentration.[5] Once precipitated, it is very difficult to redissolve in the medium.

Q2: What is the correct way to prepare and store a stock solution of N-(3-Benzylamino-propyl)-isonicotinamide?

A2: Proper stock solution preparation is the critical first step to preventing precipitation. We recommend using 100% anhydrous DMSO as the solvent. Follow the detailed protocol below for optimal results.

  • Expert Insight: Using a fresh, unopened bottle of anhydrous DMSO is highly recommended. DMSO is hygroscopic (absorbs water from the air), and the presence of even small amounts of water can lower the compound's solubility in the stock solution and potentially accelerate its degradation.

(See Protocol 1 in Section 3 for a detailed, step-by-step guide.)

Q3: How do I avoid the "aqueous crash-out" you described when preparing my final working solution in media?

A3: The key is to avoid rapid, large changes in solvent polarity. A two-step or serial dilution method is the most reliable way to prevent precipitation. This involves making an intermediate dilution before creating the final working solution.

  • Scientific Rationale: This method works by gradually lowering the concentration of both the compound and the organic solvent. By first diluting the high-concentration stock into a smaller volume of medium, you create a solution that is still soluble but much closer in concentration to your final target. This intermediate solution can then be safely diluted into the final volume without creating localized supersaturation.

G node_stock Step 1: High-Concentration Stock (e.g., 10 mM in 100% DMSO) node_inter Step 2: Intermediate Dilution (e.g., 100 µM in Media + DMSO) node_stock->node_inter Dilute 1:100 into Media node_final Step 3: Final Working Solution (e.g., 1 µM in Media) node_inter->node_final Dilute 1:100 into Media node_tip Key: Vortex/mix vigorously during each dilution step. node_final->node_tip

Caption: Recommended two-step dilution workflow to prevent precipitation.

(See Protocol 2 in Section 3 for a detailed, step-by-step guide.)

Q4: I followed the dilution protocol, but I still see a slight haze or fine precipitate. What else could be the cause?

A4: If precipitation persists despite proper technique, consider these other factors:

  • Final Concentration Limit: Your target concentration may simply exceed the compound's maximum intrinsic solubility in your specific medium. Perform a simple solubility test by preparing a serial dilution (e.g., 50 µM, 25 µM, 10 µM, 5 µM, 1 µM) and visually inspecting for the highest concentration that remains clear.

  • Media Components & Temperature: Cell culture media are complex mixtures.[6]

    • Salts: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can sometimes form insoluble salts with small molecules.[7][8]

    • Serum: Proteins in Fetal Bovine Serum (FBS) can bind to small molecules, which may either increase or decrease their apparent solubility.[5]

    • Temperature: Ensure your medium is fully warmed to 37°C before adding the compound. Temperature shifts from refrigerated to incubator temperatures can cause salts and other components to temporarily fall out of solution.[9]

  • pH Instability: The two basic nitrogen atoms in the compound's structure mean its charge, and therefore its solubility, can be sensitive to pH changes. Ensure your medium is properly buffered and its pH is stable.[7][8]

Q5: What is the maximum allowable DMSO concentration in my experiment, and why is a vehicle control so important?

A5: Most cell lines can tolerate a final DMSO concentration up to 0.5%, but the best practice is to keep it below 0.1% whenever possible to minimize any potential off-target effects.[10]

  • Trustworthiness & Self-Validation: It is absolutely critical to include a "vehicle control" in every experiment. This is a sample of cells treated with the exact same final concentration of DMSO (in media) as your experimental samples, but without the compound. This control allows you to definitively attribute any observed biological effects to your compound, rather than to the DMSO solvent itself.

Section 3: Standard Operating Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Before opening, centrifuge the vial of N-(3-Benzylamino-propyl)-isonicotinamide powder to ensure all material is at the bottom.[10]

  • Solvent Addition: Using a calibrated pipette, add the required volume of 100% anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If full dissolution is not achieved, you may gently warm the solution to 37°C for 5-10 minutes or use a bath sonicator for a short period.[11] Visually inspect to ensure no solid particles remain.

  • Sterilization: Filter the stock solution through a 0.2 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4] This prevents degradation from repeated freeze-thaw cycles. Store the aliquots as recommended in Table 1.

Protocol 2: Recommended Two-Step Dilution for a 1 µM Working Solution

This protocol assumes a starting 10 mM stock solution in DMSO.

  • Pre-warm Media: Ensure your final cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C.

  • Intermediate Dilution (1:100):

    • Pipette 990 µL of the pre-warmed medium into a sterile tube.

    • Add 10 µL of your 10 mM stock solution to the medium.

    • Immediately cap and vortex vigorously for 10-15 seconds. This creates a 100 µM intermediate solution with 1% DMSO.

  • Final Dilution (1:100):

    • Pipette the required volume of pre-warmed medium for your experiment into your culture vessel (e.g., for 10 mL final volume, use 9.9 mL).

    • Add the required volume of the 100 µM intermediate solution (e.g., 100 µL for a 10 mL final volume).

    • Mix gently by swirling the plate or pipetting up and down.

  • Result: This yields a final working concentration of 1 µM N-(3-Benzylamino-propyl)-isonicotinamide in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.

Table 1: Recommended Solvent and Storage Conditions
ParameterRecommendationRationale & References
Primary Solvent 100% Anhydrous Dimethyl Sulfoxide (DMSO)Broad solubility for organic molecules; standard in biological assays.[10]
Stock Concentration 1-10 mMA sufficiently high concentration to allow for significant dilution, keeping final DMSO % low.
Short-Term Storage Aliquots at 4°CFor use within 1-2 days. Protect from light.
Long-Term Storage Aliquots at -20°C or -80°C-20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4][10][11]

Section 4: Advanced Troubleshooting Workflow

If you continue to experience issues, follow this logical troubleshooting guide.

G start Precipitation Observed q1 Are you using a Two-Step Dilution Protocol? start->q1 sol1 Implement Protocol 2. This is the most likely fix. q1->sol1 No q2 Is your desired final concentration >10 µM? q1->q2 Yes end Issue Resolved sol1->end sol2 Perform a solubility test. The concentration may be too high for the medium. q2->sol2 Yes q3 Are you using serum-containing medium? q2->q3 No sol2->end sol3 Test in serum-free medium. If it dissolves, there may be a compound-protein interaction. q3->sol3 Yes q3->end No sol3->end

Caption: A logical workflow for troubleshooting persistent precipitation issues.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Merck Millipore. Common Cell Culture Problems: Precipitates. (Note: This is a distinct but related resource to #2, often found under the Millipore domain). [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Steinhoff, R., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC. [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]

  • Captivate Bio. SMALL MOLECULES - Captivate Bio. [Link]

  • ResearchGate. (2020, December 31). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??. [Link]

  • Wikipedia. Isonicotinamide. [Link]

  • LookChem. Cas 1453-82-3,Isonicotinamide. [Link]

  • Chevalier, B., et al. (2007). Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction. Biochemical Pharmacology. [Link]

  • Surjana, D., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers (Basel). [Link]

  • Navas, L. E., & Carnero, A. (2021). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Secondary Amine Linkers in Isonicotinamides

Topic: Troubleshooting Purification Challenges for Isonicotinamide-based Secondary Amines Ticket ID: CHEM-ISO-2N-PUR Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of isonicotinamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification Challenges for Isonicotinamide-based Secondary Amines Ticket ID: CHEM-ISO-2N-PUR Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of isonicotinamides incorporating secondary amine linkers (often via reductive amination) presents a unique "double-trouble" purification challenge. You are dealing with a scaffold containing two distinct basic centers: the pyridine nitrogen (


) and the secondary aliphatic amine linker  (

).

Standard silica gel chromatography frequently fails because the acidic silanols (


) act as cation exchangers, protonating the basic secondary amine. This results in broad peaks, severe tailing (streaking), and irreversible adsorption. This guide provides field-proven protocols to overcome these specific physicochemical barriers.

Module 1: Chromatographic Tailing & Retention

The Issue: Your compound streaks from the baseline to the solvent front or does not elute at all, even with high polarity solvents (e.g., 10% MeOH/DCM).

The Mechanism: Standard silica gel is slightly acidic (


). The secondary amine in your linker is basic. Upon contact, they form a non-covalent salt linkage (

), anchoring the molecule to the stationary phase. The pyridine ring contributes to hydrogen bonding but is less responsible for the "sticking" than the aliphatic amine.
Solution A: The "Sacrificial Base" Method (Mobile Phase Modifier)

We use a volatile base with a higher affinity for silanols than your product.

Protocol:

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration:

    • TEA: Add 0.5% to 1.0% (v/v) TEA to both the non-polar (e.g., DCM or Hexanes) and polar (e.g., MeOH or EtOAc) solvent reservoirs.

    • 
      :  Use 1% of concentrated aqueous ammonia in the MeOH reservoir only. (Note: Ammonia is immiscible in pure DCM; requires MeOH as a bridge).
      
  • Column Pre-treatment (Critical): Before loading your sample, flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier. This "caps" the active silanol sites before your compound enters the column.

Visualizing the Mechanism:

SilanolMasking cluster_0 Standard Silica (Acidic) cluster_1 TEA Modified Silica (Deactivated) Silanol Silanol Site (Si-OH) Interaction Strong Ionic Bond (Stuck on Column) Silanol->Interaction Amine Your Secondary Amine (R-NH-R) Amine->Interaction TEA Triethylamine (Sacrificial Base) Interaction->TEA Add Modifier Silanol_Blocked Silanol Site (Si-OH) Blocked Blocked Site (Si-O-...H-N-Et3) Silanol_Blocked->Blocked TEA->Blocked FreeAmine Your Product (Elutes Freely)

Figure 1: Mechanism of Silanol Masking. TEA competes for acidic sites, allowing the target amine to elute.

Module 2: Impurity Scavenging (Non-Chromatographic)

The Issue: Reductive amination often leaves unreacted primary amine starting material or produces over-alkylated tertiary amine byproducts. These have similar


 values to your secondary amine product.

The Solution: Chemoselective Scavenger Resins. Instead of difficult chromatography, use a solid-supported reagent to covalently bind the impurity, then filter it away.[1]

Protocol: Removing Unreacted Primary Amines

Reagent: Polymer-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO). Mechanism: Isocyanates react rapidly with primary amines to form ureas, but react much slower (or sterically hindered) with secondary amines in the isonicotinamide scaffold.

  • Calculate Loading: Use 3.0 equivalents of resin relative to the estimated primary amine impurity (determined by NMR integration).

  • Solvent: Dissolve crude mixture in DCM or THF (anhydrous is preferred but not strictly necessary for scavenging).

  • Incubation: Add resin and shake gently at Room Temperature for 2–4 hours.

  • Monitoring: Check TLC. The primary amine spot should disappear.

  • Workup: Filter through a fritted funnel. Wash resin with DCM. The filtrate contains your purified secondary amine.

Data: Scavenger Selection Matrix

Impurity TypeRecommended ResinMechanismNotes
Primary Amine PS-IsocyanateUrea formationHighly efficient; excess resin does not trap secondary amine easily if bulky.
Excess Aldehyde PS-TrisamineImine formationUse if reductive amination was aldehyde-heavy.
Acidic Impurities PS-CarbonateNeutralizationUseful for removing carboxylic acid precursors.

Module 3: Solubility & Salt Formation

The Issue: Isonicotinamides are often crystalline solids with poor solubility in non-polar solvents (Hexane/Heptane), making loading onto silica difficult ("oiling out" at the top of the column).

The Solution:

  • Solid Loading: Do not try to dissolve in Hexanes. Dissolve in a minimum amount of MeOH/DCM, add dry silica (ratio 1:2 compound:silica), and evaporate to dryness. Load this powder onto the column.

  • Reverse Phase (C18) Alternative:

    • If Normal Phase fails, switch to C18.

    • Low pH (0.1% TFA): Both nitrogens protonated. Good solubility, but compound elutes early (solvent front).

    • High pH (10mM Ammonium Bicarbonate, pH 10): Recommended. At pH 10, the pyridine is neutral, and the secondary amine is largely deprotonated. This maximizes hydrophobic interaction with the C18 chain, resulting in sharper peaks and better separation from polar impurities.

Decision Matrix: Workflow Strategy

Use this logic flow to determine the correct purification path for your specific mixture.

PurificationLogic Start Crude Isonicotinamide Secondary Amine ImpurityCheck Major Impurity? Start->ImpurityCheck PrimaryAmine Unreacted Primary Amine ImpurityCheck->PrimaryAmine NMR/TLC Aldehyde Unreacted Aldehyde ImpurityCheck->Aldehyde Clean Clean Reaction (Just Separation) ImpurityCheck->Clean ScavengeNCO Scavenge w/ PS-Isocyanate PrimaryAmine->ScavengeNCO ScavengeAmine Scavenge w/ PS-Trisamine Aldehyde->ScavengeAmine Chromatography Flash Chromatography Clean->Chromatography ScavengeNCO->Chromatography Filter & Load ScavengeAmine->Chromatography Method Method Selection Chromatography->Method NormalPhase Silica + 1% TEA (DCM/MeOH) Method->NormalPhase Standard ReversePhase C18 + NH4HCO3 (pH 10) Method->ReversePhase If Streaking Persists

Figure 2: Strategic Decision Tree for Purification.

Frequently Asked Questions (FAQs)

Q: My product turned yellow after adding Triethylamine (TEA) to the column. Is it decomposing? A: Likely not. Isonicotinamides can form charge-transfer complexes or minor oxidation products that appear yellow/orange in basic solution. However, always rotary evaporate the TEA immediately after collection. Prolonged exposure to high concentrations of base can induce amide hydrolysis or oxidation of the secondary amine.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Activity III) is an excellent alternative. It is less acidic than silica, reducing the need for TEA. However, alumina has lower resolution (theoretical plates) than silica, so it is better for filtration than difficult separations.

Q: I used TFA in my Reverse Phase prep-HPLC, and now my product is a salt. How do I free-base it? A: Dissolve the salt in DCM. Wash with saturated aqueous Sodium Bicarbonate (


) or 1M NaOH (if the amide is stable). Dry the organic layer over 

. Warning: Isonicotinamides are water-soluble; ensure your product doesn't partition into the aqueous layer. If it does, use a resin-based neutralization (PL-HCO3 MP resin) in organic solvent.

References

  • Biotage. "Strategies for the Purification of Amines." Biotage Technical Notes. Link

  • Teledyne ISCO. "Flash Chromatography of Basic Compounds." Teledyne ISCO Application Notes. Link

  • Reich, H. J. "Chromatography: The Solid Phase." University of Wisconsin-Madison Chemistry. Link

  • Subramanian, G. (Ed.). Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2001. (General reference for amine tailing mechanisms).
  • J. Org. Chem. "Purification of tertiary amines via scavenger resins." Journal of Organic Chemistry, various issues.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of N-(3-Benzylamino-propyl)-isonicotinamide

Executive Summary In the development of pyridine-carboxamide therapeutics—often targeting enzymes like NAMPT or PARP—structural verification is critical. This guide provides an in-depth mass spectrometric analysis of N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-carboxamide therapeutics—often targeting enzymes like NAMPT or PARP—structural verification is critical. This guide provides an in-depth mass spectrometric analysis of N-(3-Benzylamino-propyl)-isonicotinamide , a representative scaffold in this class.

We compare the fragmentation behavior of this specific isonicotinamide derivative against its structural isomer, the nicotinamide analog. By elucidating the distinct ionization pathways and diagnostic fragment ions, this guide enables researchers to confidently differentiate regioisomers and validate synthetic intermediates using ESI-MS/MS.

Structural Profile & Theoretical Basis[1]

Before analyzing the spectra, we must understand the molecule's charge localization sites. The molecule contains three distinct nitrogen environments:

  • Pyridine Nitrogen (

    
    ):  Low basicity.
    
  • Amide Nitrogen: Non-basic due to resonance delocalization.

  • Secondary Amine (Benzylamino,

    
    ):  The most basic site.
    

Implication: In Electrospray Ionization (ESI+), the proton is predominantly localized on the secondary amine within the propyl linker. This dictates that fragmentation is charge-remote regarding the pyridine ring but charge-proximal to the benzyl group.

Chemical Structure[1][2][3][4][5][6][7][8]
  • Formula:

    
    
    
  • Monoisotopic Mass: 269.1528 Da

  • Precursor Ion $[M+H]^+ $: 270.1601

    
    
    

Experimental Protocol

To replicate the fragmentation patterns described below, use the following self-validating protocol. This workflow ensures that the observed ions are genuine fragments and not in-source adducts.

Sample Preparation[9]
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. (Avoid acetonitrile if investigating low-mass adducts to prevent solvent clustering).

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile benzyl group).

  • Collision Gas: Argon (1.5 mTorr).

Workflow Visualization

The following diagram outlines the logical flow of the experimental setup, ensuring data integrity from prep to detection.

ExperimentalWorkflow Sample Sample Prep (MeOH:H2O + 0.1% FA) ESI ESI Source (+3.5 kV) Sample->ESI Infusion Q1 Q1 Selection (m/z 270.16) ESI->Q1 [M+H]+ Collision Collision Cell (q2) (Ar Gas, Ramp 10-40 eV) Q1->Collision Isolation Detector Detector (Fragment Analysis) Collision->Detector Product Ions

Figure 1: Step-by-step experimental workflow for acquiring reproducible MS/MS spectra.

Fragmentation Analysis: The Pathways

The fragmentation of N-(3-Benzylamino-propyl)-isonicotinamide follows two distinct energy regimes. Understanding these allows you to tune your instrument for either sensitivity (low energy) or structural confirmation (high energy).

Pathway A: The Benzyl Cleavage (Low Collision Energy: 10-15 eV)

The weakest bond in the protonated molecule is the


 bond connecting the benzyl group to the secondary amine.
  • Mechanism: Inductive cleavage or charge-mediated heterolysis.

  • Diagnostic Ion: The formation of the Tropylium ion (

    
     91.05) . This is the base peak at lower energies.
    
  • Neutral Loss: The remaining neutral fragment is N-(3-aminopropyl)isonicotinamide (179 Da).

Pathway B: Amide Bond Scission (Medium-High Collision Energy: 25-40 eV)

As energy increases, the amide bond becomes vulnerable.

  • Mechanism: Charge-remote fragmentation or McLafferty-type rearrangement (though less favored without

    
    -hydrogens on the pyridine side).
    
  • Diagnostic Ion: The Isonicotinoyl cation (

    
     106.03) .
    
  • Secondary Fragment: Further loss of CO from the

    
     106 ion yields the Pyridyl cation (
    
    
    
    78)
    .
Pathway Visualization

The diagram below maps the causality of bond breaking.

FragmentationPath Parent Parent Ion [M+H]+ m/z 270 Tropylium Tropylium Ion (Benzyl Cleavage) m/z 91 Parent->Tropylium Low CE (-C9H11N2O) AmineFrag Amine Fragment [M-Benzyl]+ m/z 180 Parent->AmineFrag Alt Pathway (-C7H8) IsoCation Isonicotinoyl Cation (Amide Cleavage) m/z 106 Parent->IsoCation High CE (-C10H15N2) Pyridyl Pyridyl Cation (Loss of CO) m/z 78 IsoCation->Pyridyl Very High CE (-CO)

Figure 2: Mechanistic fragmentation tree showing the transition from benzyl cleavage to amide scission.

Comparative Analysis: Isonicotinamide vs. Nicotinamide[6][10]

This section addresses the core challenge: Differentiating Isomers. The target molecule (Isonicotinamide derivative, Para-substituted) is compared against its Nicotinamide analog (Meta-substituted).

Comparison Matrix
FeatureTarget: Isonicotinamide Derivative (Para)Alternative: Nicotinamide Derivative (Meta)Interpretation
Parent Ion (

)
270.16270.16Indistinguishable by MS1.
Base Peak (20 eV)

91 (Tropylium)

91 (Tropylium)
Benzyl group behaves identically in both.
Acylium Ion Stability

106 (Moderate Intensity)

106 (High Intensity)
The meta-substituted cation is often slightly more stable in the gas phase due to resonance effects [1].
Diagnostic Ratio Ratio

78 / 106 is Higher
Ratio

78 / 106 is Lower
Para-substitution destabilizes the acylium ion, promoting faster loss of CO to form

78.
Secondary Loss

123 (Protonated Amide)

123 (Protonated Amide)
Both can undergo N-C(propyl) cleavage to regenerate the primary amide.
Key Differentiator

While both molecules produce


 91 and 106, the energy onset  for the degradation of the 

106 ion differs.
  • Isonicotinamide (Para): The positive charge on the carbonyl carbon (in the acylium ion) is in direct conjugation with the pyridine nitrogen. This creates a destabilizing repulsion in certain resonance structures, leading to a higher abundance of the secondary fragment

    
     78 at equivalent energies compared to the meta-isomer.
    
  • Nicotinamide (Meta): The meta-position prevents direct conjugation between the ring nitrogen and the carbonyl charge, offering slightly higher stability to the

    
     106 fragment [2].
    

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

m/z (Exp)Ion IdentityOriginCollision Energy Rec.
270.2

PrecursorN/A
91.1

Tropylium (Benzyl)15 - 20 eV
106.0

Isonicotinoyl (Head)25 - 30 eV
78.1

Pyridine Ring35 - 45 eV
149.1

Propyl-benzylamine20 - 25 eV

References

  • Fragmentation mechanisms of protonated benzylamines. National Institutes of Health (PubMed). [Link]

  • Mass spectral differentiation of nicotinamide and isonicotinamide derivatives. Chinese Journal of Natural Medicines. [Link]

  • Fragmentation pattern of amides by EI and HRESI. Universidade Nova de Lisboa. [Link]

Comparative

A Researcher's Guide to Benchmarking Novel Histone Deacetylase (HDAC) Inhibitors: Evaluating N-(3-Benzylamino-propyl)-isonicotinamide Against Clinically Approved Standards

This guide provides a comprehensive framework for the preclinical benchmarking of novel histone deacetylase (HDAC) inhibitors, using the putative HDAC inhibitor N-(3-Benzylamino-propyl)-isonicotinamide as a case study. W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel histone deacetylase (HDAC) inhibitors, using the putative HDAC inhibitor N-(3-Benzylamino-propyl)-isonicotinamide as a case study. We will compare its theoretical evaluation against four FDA-approved standard-of-care HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), Belinostat (PXD101), and Panobinostat (LBH589).

This document is structured to provide not just protocols, but the strategic rationale behind the experimental design, ensuring a robust and self-validating assessment of a novel compound's potential.

Introduction: The Rationale for Targeting HDACs

Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1]

Inhibition of HDACs can restore the acetylation of histones and other non-histone proteins, leading to the reactivation of silenced genes, cell cycle arrest, differentiation, and apoptosis in cancer cells. This mechanism forms the basis for the clinical use of HDAC inhibitors in oncology.

Signaling Pathway: The Role of HDACs in Gene Regulation

HDAC_Pathway cluster_0 Active Transcription cluster_1 Repressed Transcription HAT Histone Acetyltransferase (HAT) Ac Acetyl Group (Ac) HAT->Ac Adds Euchromatin Euchromatin (Relaxed & Accessible) Ac->Euchromatin Promotes Transcription Gene Transcription Euchromatin->Transcription Allows Heterochromatin Heterochromatin (Condensed & Inaccessible) HDAC Histone Deacetylase (HDAC) HDAC->Ac Removes No_Transcription Gene Silencing Heterochromatin->No_Transcription Leads to HDAC_Inhibitor HDAC Inhibitor (e.g., N-(3-Benzylamino-propyl)-isonicotinamide) HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of HDACs in regulating chromatin structure and gene transcription.

The Benchmarking Workflow: A Multi-tiered Approach

A thorough evaluation of a novel HDAC inhibitor requires a phased approach, moving from broad enzymatic activity to specific cellular effects and finally to in vivo efficacy. This ensures a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.

Experimental Workflow for Benchmarking a Novel HDAC Inhibitor

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: In Vivo Efficacy Evaluation A1 Pan-HDAC Activity Assay (Determine broad activity) A2 HDAC Isoform Selectivity Profiling (Determine IC50 against individual HDACs) A1->A2 B1 Cellular Histone Acetylation Assay (Western Blot for Ac-Histone, Ac-Tubulin) A2->B1 Proceed with potent and selective compounds B2 Antiproliferative Assay (e.g., MTT/XTT in cancer cell lines) B1->B2 B3 Apoptosis Induction Assay (e.g., Caspase-3/7 activity, Annexin V staining) B2->B3 C1 Tumor Xenograft Model (e.g., Human cancer cells in immunocompromised mice) B3->C1 Advance lead candidates C2 Pharmacodynamic Analysis (Histone acetylation in tumor tissue) C1->C2

Caption: A phased experimental workflow for evaluating novel HDAC inhibitors.

Phase 1: In Vitro Enzymatic Activity and Selectivity

The initial step is to determine if N-(3-Benzylamino-propyl)-isonicotinamide directly inhibits HDAC enzymes and to characterize its potency and selectivity against different HDAC isoforms.

Pan-HDAC Activity Assay

Rationale: This initial screen determines if the compound has general HDAC inhibitory activity. A fluorometric or colorimetric assay using a broad-spectrum HDAC substrate and nuclear extract or a mixture of recombinant HDACs is a rapid and cost-effective first pass.

Experimental Protocol: Fluorometric Pan-HDAC Assay

  • Prepare Reagents:

    • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC Enzyme Source: HeLa nuclear extract or a commercial pan-HDAC enzyme mix.

    • Substrate: Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

    • Developer: Trypsin in assay buffer with a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

    • Test Compound: Prepare a 10 mM stock solution of N-(3-Benzylamino-propyl)-isonicotinamide in DMSO. Create a serial dilution series.

    • Control Inhibitor: Prepare a similar dilution series of a standard inhibitor like Vorinostat.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the test compound or control inhibitor dilutions. For control wells, add 10 µL of DMSO.

    • Add 30 µL of the HDAC enzyme source to all wells except the "no enzyme" control.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percentage of HDAC activity against the log concentration of the inhibitor and fit a dose-response curve to determine the IC50 value.

HDAC Isoform Selectivity Profiling

Rationale: HDAC inhibitors can be pan-inhibitors (targeting multiple HDACs) or isoform-selective. Selectivity can influence both efficacy and toxicity. For example, inhibition of HDAC6 is associated with effects on protein degradation and cell motility, while inhibition of Class I HDACs (1, 2, and 3) is strongly linked to antiproliferative effects. This experiment is crucial for understanding the compound's specific mechanism of action.

This is typically performed using a panel of individual recombinant human HDAC isoforms (HDAC1-11). The assay principle is similar to the pan-HDAC assay but with specific enzymes.

Comparative Data: IC50 Values of Standard HDAC Inhibitors (nM)

InhibitorHDAC1HDAC2HDAC3HDAC4HDAC6HDAC8
Vorinostat (SAHA) 102020>100020310
Romidepsin (FK228) 36475351014,00026
Belinostat (PXD101) 411253011582216
Panobinostat (LBH589) 3.94.32.11824531

Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[2][3][4][5][6][7]

Phase 2: Cellular Activity Assessment

Demonstrating enzymatic inhibition is the first step. The next is to confirm that the compound can enter cells and exert its intended biological effects.

Cellular Histone Acetylation Assay

Rationale: A direct measure of HDAC inhibition in a cellular context is the accumulation of acetylated histones. Western blotting for acetylated histone H3 or H4 is a standard method. Increased acetylation of α-tubulin can indicate HDAC6 inhibition.

Experimental Protocol: Western Blot for Acetylated Histones

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., HCT116 colon cancer, HeLa cervical cancer) and allow cells to adhere overnight.

    • Treat cells with increasing concentrations of N-(3-Benzylamino-propyl)-isonicotinamide and a standard inhibitor (e.g., Vorinostat) for 6-24 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-Tubulin, anti-α-Tubulin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the acetylated protein signal to the total protein signal to account for loading differences.

    • A dose-dependent increase in the ratio of acetylated to total protein indicates cellular HDAC inhibition.

Antiproliferative and Cytotoxicity Assays

Rationale: The ultimate goal of an anticancer agent is to inhibit tumor growth. Assays like MTT or XTT measure the metabolic activity of cells, which correlates with cell viability and proliferation.

Comparative Data: Antiproliferative Activity of Standard Inhibitors (IC50 in various cancer cell lines)

InhibitorCell Line (Cancer Type)Antiproliferative IC50
Vorinostat (SAHA) A549 (Lung)~2.5 µM
HCT116 (Colon)~3 µM
Romidepsin (FK228) U-937 (Leukemia)5.92 nM
K562 (Leukemia)8.36 nM
Belinostat (PXD101) A2780 (Ovarian)0.2 µM
HCT116 (Colon)0.2 µM
Panobinostat (LBH589) HH (T-cell lymphoma)1.8 nM
HCT116 (Colon)7.1 nM

Note: Data compiled from multiple sources.[4][5][8][9][10]

Phase 3: In Vivo Efficacy Evaluation

Promising in vitro and cellular data must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like pharmacokinetics and tolerability.

Tumor Xenograft Model

Rationale: This is the gold standard for preclinical anticancer drug evaluation. Human tumor cells are implanted in immunocompromised mice, and the effect of the test compound on tumor growth is measured.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation:

    • Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10^6 HCT116 cells) into the flank of athymic nude mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, N-(3-Benzylamino-propyl)-isonicotinamide at various doses, standard inhibitor like Vorinostat).

    • Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

    • The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for acetylated histones).

Expected Outcomes with Standard Inhibitors: Standard HDAC inhibitors like Vorinostat, Belinostat, and Panobinostat have demonstrated significant tumor growth reduction in various xenograft models.[4][5][10]

Summary of Standard Inhibitors in Clinical Use

A novel inhibitor's preclinical data should be contextualized by the clinical performance of approved drugs.

InhibitorFDA ApprovalCommon IndicationsCommon Grade 3/4 Adverse Events
Vorinostat (SAHA) 2006Cutaneous T-cell Lymphoma (CTCL)Thrombocytopenia, Dehydration, Fatigue
Romidepsin (FK228) 2009CTCL, Peripheral T-cell Lymphoma (PTCL)Thrombocytopenia, Neutropenia, Infections
Belinostat (PXD101) 2014Relapsed/Refractory PTCLAnemia, Thrombocytopenia, Neutropenia, Dyspnea
Panobinostat (LBH589) 2015Multiple Myeloma (in combination)Thrombocytopenia, Neutropenia, Diarrhea, Pneumonia

Note: Data compiled from multiple sources.[11]

Conclusion

This guide outlines a rigorous, multi-phased strategy for benchmarking a novel HDAC inhibitor such as N-(3-Benzylamino-propyl)-isonicotinamide. By systematically evaluating its enzymatic activity, cellular effects, and in vivo efficacy against established standards, researchers can build a comprehensive data package. This approach, grounded in scientific causality and self-validating protocols, is essential for identifying promising new therapeutic agents and advancing them toward clinical development. The provided comparative data for Vorinostat, Romidepsin, Belinostat, and Panobinostat serves as a critical benchmark for these evaluations.

References

  • Crisanti, M.C., et al. (2009). The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer. Molecular Cancer Therapeutics.
  • Belinost
  • SAHA (Vorinost
  • Romidepsin (FK 228). MedChemExpress.
  • Belinostat (PXD 101, PX 105684). Cayman Chemical.
  • Panobinost
  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes.
  • Vorinost
  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. PubMed.
  • Romidepsin (FK228). Selleck Chemicals.
  • Vorinostat (SAHA, MK0683) – HDAC Inhibitor. APExBIO.
  • Romidepsin (CAS 128517-07-7). Cayman Chemical.
  • Panobinost
  • HDAC pathway | HDAC inhibitors. Adooq Bioscience.
  • Panobinost
  • Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach. MDPI.
  • Vorinost
  • Biochemical profiling of isoform selectivity of histone deacetylase...
  • Belinost
  • Belinost
  • Vorinost
  • Crisanti, M.C., et al. (2009). The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer. PubMed.
  • Richardson, P.G., et al. (2015). Panobinostat for the treatment of multiple myeloma: the evidence to date.
  • Belinostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • FK 228. R&D Systems.
  • Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors.
  • Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL). Pharmaceutical Technology.
  • FK 228 - HDAC inhibitor. Hello Bio.
  • Panobinostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Clinical Trials Using Romidepsin.
  • Coiffier, B., et al. (2012). Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma. Blood.
  • Galanis, E., et al. (2017). Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02. Neuro-Oncology.
  • Kummar, S., et al. (2020). Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction. Clinical Cancer Research.
  • Romidepsin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • A phase 2 trial of the histone deacetylase inhibitor panobinostat for graft-versus-host disease prevention. Blood Advances.
  • Vorinostat P
  • Foss, F., et al. (2016). Romidepsin for the treatment of relapsed/refractory peripheral T cell lymphoma: prolonged stable disease provides clinical benefits for patients in the pivotal trial.
  • Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma. American Health & Drug Benefits.
  • Panobinostat P
  • Vorinostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • O'Connor, O.A., et al. (2015). Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study. Journal of Clinical Oncology.
  • Clinical Trials Using Belinostat.
  • Summary of Phase I vorinostat trials.
  • Clinical Trials Using Vorinostat.
  • HDAC Activity/Inhibition Assay Kit (Colorimetric). Bio-Techne.
  • HDAC1 Inhibitor Screening Assay Kit. Cayman Chemical.
  • Measuring Histone Deacetylase Inhibition in the Brain. PMC.
  • HDAC1 Inhibitor Screening Assay Kit. Cayman Chemical.
  • clinical trial results.

Sources

Validation

A Researcher's Guide to Infrared Spectroscopy for the Confirmation of N-(3-Benzylamino-propyl)-isonicotinamide

In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a target molecule's identity is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informativ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a target molecule's identity is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for this purpose. This guide provides an in-depth analysis of the expected Fourier-transform infrared (FT-IR) spectral features of N-(3-Benzylamino-propyl)-isonicotinamide, a molecule of interest in medicinal chemistry. By dissecting its structure into its constituent functional groups, we can predict a characteristic pattern of absorption peaks. This guide will serve as a valuable comparative tool for researchers to verify the successful synthesis of this compound against potential starting materials and byproducts.

The Logic of IR Spectroscopy in Molecular Identification

Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. These absorptions are recorded as peaks in an IR spectrum, creating a unique "molecular fingerprint." The position, intensity, and shape of these peaks provide a wealth of information about the functional groups present in the molecule. For a molecule like N-(3-Benzylamino-propyl)-isonicotinamide, which contains secondary amine, secondary amide, aromatic, and aliphatic moieties, we can anticipate a rich and distinct spectrum.

Predicted IR Spectrum of N-(3-Benzylamino-propyl)-isonicotinamide: A Functional Group Analysis

The structure of N-(3-Benzylamino-propyl)-isonicotinamide presents several key vibrational features that we can predict with a high degree of confidence based on established spectroscopic principles.

N-H Vibrations: The Telltale Signs of Amine and Amide

A crucial region in the IR spectrum for confirming our target molecule is the high-frequency range where N-H stretching vibrations occur.[1][2][3]

  • Secondary Amine N-H Stretch: The benzylamino group contains a secondary amine. This will give rise to a single, typically weak to medium intensity peak between 3300 and 3500 cm⁻¹ .[4][5] The sharpness and moderate intensity of this peak help distinguish it from the often broad O-H stretch of alcohols, which could be a potential impurity.[1]

  • Secondary Amide N-H Stretch: The isonicotinamide portion of the molecule contains a secondary amide. This N-H bond also produces a stretching vibration, usually found in the range of 3370 to 3170 cm⁻¹ .[6] This peak is often of medium intensity and can sometimes overlap with the secondary amine N-H stretch.[2] In solid-state spectra, hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.[7]

The Carbonyl (C=O) Stretch: The Unmistakable Amide I Band

The carbonyl group of the amide is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration.

  • Amide I Band (C=O Stretch): We expect a strong, sharp absorption peak between 1630 and 1690 cm⁻¹ for the C=O stretch of the secondary amide.[8] This band is referred to as the Amide I band.[9][10] Its position can be influenced by conjugation and hydrogen bonding. The conjugation with the pyridine ring in the isonicotinamide structure is expected to lower the frequency of this absorption.[7]

N-H Bending and C-N Stretching: Corroborating Evidence

Further confirmation of the amide and amine groups can be found in the fingerprint region of the spectrum.

  • Amide II Band (N-H Bend): Secondary amides exhibit a characteristic N-H in-plane bending vibration, known as the Amide II band, which is typically found between 1515 and 1570 cm⁻¹ .[6][7] This peak is usually strong and provides excellent confirmatory evidence for the presence of the secondary amide linkage.

  • Secondary Amine N-H Bend: Secondary amines also show an N-H bending vibration, but it is generally weaker and can be observed around 1500 cm⁻¹ .[11]

  • C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds for both the amine and amide groups will appear in the fingerprint region. Aromatic amines typically show a C-N stretch in the 1250-1335 cm⁻¹ range, while aliphatic amines absorb between 1020-1250 cm⁻¹ .[1] The amide C-N stretch also falls within this region and is often coupled with other vibrations.

Aromatic and Aliphatic C-H and C=C Vibrations

The benzyl and pyridine rings, as well as the propyl chain, contribute to the overall spectrum.

  • Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings will appear as a group of weak to medium peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the propyl chain and the methylene group of the benzyl substituent will be observed as stronger peaks just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

  • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches of the benzene and pyridine rings will produce several sharp, medium-intensity peaks in the 1400-1600 cm⁻¹ region. It's common to see a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can often be determined by analyzing the strong C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region.

Summary of Expected IR Peaks for N-(3-Benzylamino-propyl)-isonicotinamide

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityPeak Characteristics
3300 - 3500Secondary Amine (N-H Stretch)Weak to MediumSingle, sharp peak
3170 - 3370Secondary Amide (N-H Stretch)MediumCan be broad with H-bonding
3000 - 3100Aromatic (C-H Stretch)Weak to MediumMultiple sharp peaks
2850 - 2960Aliphatic (C-H Stretch)Medium to StrongMultiple sharp peaks
1630 - 1690Secondary Amide (C=O Stretch) - Amide IStrongSharp peak
1515 - 1570Secondary Amide (N-H Bend) - Amide IIMedium to StrongSharp peak
1400 - 1600Aromatic (C=C In-ring Stretch)MediumMultiple sharp peaks
1250 - 1335Aromatic Amine (C-N Stretch)MediumSharp peak
1020 - 1250Aliphatic Amine (C-N Stretch)Weak to MediumSharp peak
675 - 900Aromatic (C-H Out-of-Plane Bend)StrongCan indicate substitution pattern

Visualizing the Key Vibrational Modes

To further clarify the relationship between the molecular structure and the expected IR peaks, the following diagram highlights the key bonds responsible for the most diagnostic absorptions.

Figure 1. Key bond vibrations in N-(3-Benzylamino-propyl)-isonicotinamide.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

For researchers synthesizing this compound, the following protocol outlines the steps for acquiring a confirmatory FT-IR spectrum using a modern attenuated total reflectance (ATR) accessory, which is a common and convenient sampling method.

  • Sample Preparation:

    • Ensure the sample is dry and free of solvent. Residual solvent will show characteristic peaks (e.g., broad O-H from water or alcohols, sharp C=O from acetone or ethyl acetate) that can interfere with the spectrum of the target compound.

    • A small amount of the solid sample (a few milligrams) is sufficient.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the solid sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks with their wavenumbers.

    • Compare the obtained spectrum with the predicted peaks outlined in this guide.

    • Pay close attention to the presence of the key diagnostic peaks: the N-H stretches, the strong Amide I (C=O) band, and the Amide II (N-H bend) band.

    • The absence of peaks from starting materials (e.g., a primary amine from 3-aminopropylamine, if used in the synthesis) is also a strong indicator of reaction completion and sample purity.

Conclusion

The confirmation of N-(3-Benzylamino-propyl)-isonicotinamide through infrared spectroscopy is a straightforward yet powerful analytical step. By understanding the characteristic vibrational frequencies of its constituent functional groups—the secondary amine, secondary amide, and aromatic rings—a clear and predictable spectral fingerprint emerges. This guide provides the foundational knowledge and a comparative framework for researchers to confidently interpret their experimental data and verify the successful synthesis of this and structurally related molecules. The synergistic application of theoretical prediction and careful experimental technique, as outlined here, embodies the principles of rigorous scientific validation.

References

  • Vertex AI Search. (n.d.). Amine infrared spectra.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 19, 2026, from [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • Lin, C. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Stack Exchange.
  • LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 19, 2026, from [Link]

  • Katritzky, A. R., & Jones, R. A. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society.
  • Stewart, J. E. (n.d.).
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 19, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 19, 2026, from [Link]

  • Li, M., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 19, 2026, from [Link]

  • Heacock, R. A., & Marion, L. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
  • Pinheiro, J. C., et al. (2025, August 5). Theoretical and experimental study of the infrared spectrum of isonicotinamide.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved February 19, 2026, from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Millam, J. (n.d.). Table of IR Absorptions. Retrieved February 19, 2026, from [Link]

  • Vertex AI Search. (n.d.). Infrared spectra of aromatic rings.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Li, M., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Rahardjo, S. B., et al. (n.d.). Infrared spectra of functional groups isonicotinamide and the complex.
  • National Center for Biotechnology Inform
  • Lacková, D., et al. (2014). Syntheses, crystal structures, and IR spectra of isonicotinamide-isonicotinamidium bis(isonicotinamide)

Sources

Safety & Regulatory Compliance

Safety

N-(3-Benzylamino-propyl)-isonicotinamide proper disposal procedures

Executive Summary & Chemical Profile Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for N-(3-Benzylamino-propyl)-isonicotinamide (CAS: 1052534-92-5 for HCl salt; generic structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for N-(3-Benzylamino-propyl)-isonicotinamide (CAS: 1052534-92-5 for HCl salt; generic structure implied).

Context: This compound is a functionalized pyridine derivative featuring a secondary benzylamine side chain. It is commonly utilized as an intermediate in the synthesis of Rho-kinase (ROCK) inhibitors or similar pharmaceutical agents. Because it is a research chemical without a ubiquitous industrial presence, it does not have a specific EPA "P-list" or "U-list" designation. Therefore, disposal must follow RCRA (Resource Conservation and Recovery Act) guidelines for non-listed hazardous organic waste, prioritizing incineration to destroy potential biological activity.

Chemical Identity Table:

ParameterDetail
Chemical Name N-(3-Benzylamino-propyl)-isonicotinamide
Functional Groups Pyridine ring (Basic), Secondary Amine (Basic), Amide (Neutral)
Physical State Solid (typically off-white powder)
Acidity/Basicity Basic (pKa ~9-10 due to aliphatic amine)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335).[1][2] Potential Bioactive.
Waste Class Non-Halogenated Organic (unless salt form contains Cl/Br)

Hazard Analysis & Segregation Logic

Before disposal, you must understand the reactivity profile to prevent accidents in the waste stream.

  • The Amine Risk: The secondary amine group (-NH-CH2-Ph) is nucleophilic and basic.[1]

    • Critical Incompatibility:Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). This can lead to exothermic reactions or the formation of unstable N-oxides/nitrosamines.

    • Acid Reaction:[1] Mixing with strong acids will generate heat (exothermic salt formation). While not explosive, this can over-pressurize waste containers.

  • The Bioactive Risk: As a structural analog to kinase inhibitors, treat this waste as "Potentially Bioactive." High-temperature incineration (>1000°C) is the only validated method to ensure complete destruction of the pharmacophore.

Waste Stream Decision Tree (DOT Diagram)

WasteSegregation Start Waste: N-(3-Benzylamino-propyl)-isonicotinamide StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid ActionSolid Pack in Double-Lined Poly Container (Wide Mouth) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated ActionHalo Stream: Halogenated Organic (High BTU Incineration) Halogenated->ActionHalo ActionNonHalo Stream: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->ActionNonHalo

Caption: Logic flow for segregating N-(3-Benzylamino-propyl)-isonicotinamide based on physical state and solvent carrier.

Step-by-Step Disposal Protocol

This protocol assumes you are operating under US OSHA Laboratory Standards (29 CFR 1910.1450) or equivalent international standards.

A. Solid Waste (Pure Substance or Contaminated Solids)
  • PPE Requirement: Wear nitrile gloves (double gloving recommended for powders), safety goggles, and a lab coat. Use a fume hood to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Transfer the solid carefully to the waste container.

    • Do not dissolve the solid just for the sake of disposal unless your facility requires liquid waste. Keeping it solid reduces volume and spill risk.

  • Debris: Place contaminated spatulas, weigh boats, and paper towels into a separate "Solid Hazardous Debris" bag (usually clear or yellow polyethylene).

  • Labeling:

    • Must read: "Hazardous Waste - Solid."

    • Constituents: "N-(3-Benzylamino-propyl)-isonicotinamide (99%)."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize it to pH 5–9 before adding to a central waste carboy to prevent heat generation in the drum.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol, Ethanol, DMSO, or Water : Pour into the Non-Halogenated Organic carboy.

  • Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent. Add the rinsate to the waste container.

  • Cap & Vent: Ensure the cap is tight. If the waste was recently neutralized, use a vented cap for 24 hours to allow gas escape.

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.

SpillResponse Alert 1. Alert Personnel & Secure Area Assess 2. Assess Volume & Hazard Alert->Assess PPE 3. Don PPE (Nitrile, Goggles, N95 if dust) Assess->PPE TypeCheck Liquid or Solid? PPE->TypeCheck SolidSpill Solid: Cover with wet paper towel (Prevent Dust) TypeCheck->SolidSpill LiquidSpill Liquid: Absorb with Vermiculite/Pads TypeCheck->LiquidSpill Clean 4. Scoop into Waste Bag SolidSpill->Clean LiquidSpill->Clean Wash 5. Wash Surface with Soap & Water Clean->Wash

Caption: Operational workflow for containing and cleaning up laboratory spills of isonicotinamide derivatives.

Regulatory & Compliance Notes

  • RCRA Status: This compound is not P-listed or U-listed.[3] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to the amine functionality and potential toxicity, it must be managed as Hazardous Waste .

  • Satellite Accumulation Area (SAA): Waste must be stored at or near the point of generation (the lab bench/hood) and under the control of the operator. Containers must remain closed except when adding waste.

  • Drain Disposal: Strictly Prohibited. Do not flush down the sink. The pyridine ring is difficult for municipal water treatment bacteria to degrade and can be toxic to aquatic life.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isonicotinamide Derivatives. (General Class Reference). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-(3-Benzylamino-propyl)-isonicotinamide (G007-LK)

[1] Executive Summary & Hazard Identification Compound Identity: N-(3-Benzylamino-propyl)-isonicotinamide Common Code: G007-LK CAS Number: 1380672-07-0 Mechanism of Action: Specific Tankyrase 1/2 (TNKS1/2) inhibitor; Wnt...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Identification

Compound Identity: N-(3-Benzylamino-propyl)-isonicotinamide Common Code: G007-LK CAS Number: 1380672-07-0 Mechanism of Action: Specific Tankyrase 1/2 (TNKS1/2) inhibitor; Wnt/ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-catenin pathway antagonist.

The "Why" Behind the Protocol: Standard chemical hygiene is insufficient for G007-LK due to its specific biological activity. This compound inhibits Tankyrase, stabilizing AXIN and degrading ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-catenin.[1][2][3][4] Because the Wnt pathway is critical for intestinal stem cell maintenance (LGR5+ cells)  and embryonic development , this compound presents specific risks regarding gastrointestinal toxicity and reproductive harm.

Critical Hazard Profile:

  • Physical State: Lyophilized powder (High risk of aerosolization).

  • Primary Route of Entry: Inhalation of dust; Transdermal absorption (enhanced by DMSO vehicle).

  • Biological Risk: Potential teratogen; Intestinal mucosal toxicity.

Risk Assessment & PPE Decision Matrix

The level of protection required depends on the physical state of the compound. The highest risk occurs during the weighing of the neat powder.

PPE Selection Table
PPE ComponentTier 1: High Risk (Powder Handling / Weighing)Tier 2: Moderate Risk (Solution Handling / Cell Culture)Scientific Rationale
Respiratory N95 or P100 Respirator (if outside hood) Primary: Class II Biosafety Cabinet or Chemical Fume Hood.Surgical Mask (Standard) Engineering Control: Fume Hood recommended.Powder particles can be electrostatically charged and easily inhaled. Wnt inhibitors are systemic toxicants.
Hand Protection Double Nitrile Gloves (Long cuff). Outer: 5-8 mil. Inner: 4 mil.Single Nitrile Gloves . Caution: If using DMSO, change immediately upon splash.DMSO (the required solvent) permeates skin instantly, carrying the inhibitor into the bloodstream.
Eye Protection Chemical Goggles (Indirect vented).Safety Glasses with Side Shields.[5]Goggles seal against airborne dust; glasses protect against solution splashes.
Body Protection Tyvek® Lab Coat (Disposable) + Sleeve Covers.Standard Cotton Lab Coat.Tyvek prevents dust retention on clothing, reducing "take-home" exposure risk.
Logic Flow: PPE Determination

The following diagram illustrates the decision logic for selecting the appropriate PPE based on the experimental stage.

PPE_Decision_Matrix Start Start: Handling G007-LK State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Neat Compound Liquid Liquid / Solution State_Check->Liquid Diluted Weighing Weighing Step Solid->Weighing Solvent Solvent is DMSO? Liquid->Solvent High_Risk_PPE TIER 1 PPE: Double Nitrile Gloves N95/P100 + Fume Hood Tyvek Coat + Goggles Weighing->High_Risk_PPE Aerosol Risk DMSO_Risk TIER 2+ PPE: Double Gloves Required (DMSO Permeation Risk) Solvent->DMSO_Risk Yes Std_Risk TIER 2 PPE: Single Nitrile Gloves Safety Glasses Lab Coat Solvent->Std_Risk No (e.g., Media)

Figure 1: Decision logic for Personal Protective Equipment based on compound state and solvent vehicle.[6]

Operational Protocols

A. Weighing & Solubilization (Critical Control Point)

Context: G007-LK is hydrophobic and requires DMSO for solubilization (Solubility ~25 mg/mL). Static electricity often causes the powder to "jump," creating an invisible contamination field.

  • Engineering Setup:

    • Activate the Chemical Fume Hood or Biosafety Cabinet (BSC).

    • Place an anti-static gun or ionizer inside the hood to neutralize the weigh boat and spatula.

    • Line the work surface with an absorbent, plastic-backed bench pad.

  • Gowning Procedure (Tier 1):

    • Don Tyvek lab coat.

    • Don inner nitrile gloves (tucked under coat cuffs).

    • Don outer nitrile gloves (over coat cuffs).

    • Don chemical goggles.

  • The Weighing Process:

    • Open the vial only inside the hood.

    • Neutralize static on the spatula using the anti-static gun.

    • Weigh the required mass.

    • Immediate Solubilization: Add DMSO directly to the vial if possible, or transfer powder to a pre-labeled tube. Do not transport dry powder outside the hood in open vessels.

  • Decontamination:

    • Wipe down the balance and surrounding area with a detergent solution, followed by 70% Ethanol.

    • Note: Ethanol alone does not destroy the compound; it only cleans the surface. The paper towels must be treated as hazardous waste.

B. Handling DMSO Stock Solutions

Safety Alert: DMSO is a penetration enhancer. If a drop of G007-LK/DMSO solution lands on your glove, the DMSO can carry the inhibitor through the nitrile and into your skin within minutes.

  • Protocol: If a splash occurs on the glove, immediately remove the outer glove, wash the inner glove with water, and don a fresh outer glove. Do not wait for the experiment to finish.

Waste Disposal & Emergency Response

Waste Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Chemical WasteIncineration. Label as "Toxic Organic Solid - Tankyrase Inhibitor".
Liquid Waste Solvent Waste (DMSO/Media)Collect in dedicated "Halogenated/Organic" waste carboys. Do not pour down sink.
Sharps Chemically Contaminated SharpsRigid sharps container.
Spill Response (Powder)
  • Evacuate the immediate area to let aerosols settle (approx. 15 mins).

  • Don Tier 1 PPE (including N95/P100).

  • Cover the spill with a paper towel dampened with water (to prevent dust generation).

  • Wipe up the material working from the outside in.

  • Clean area with detergent and water.

Mechanism & Workflow Visualization

Understanding the biological impact reinforces the need for safety. The following diagram details the workflow from handling to biological impact, highlighting where safety barriers (PPE) intervene.

Workflow_Safety cluster_0 Laboratory Handling cluster_1 Biological Impact (Hazard) Compound G007-LK Powder Aerosol Dust/Aerosol Compound->Aerosol Weighing Solubilization DMSO Solution Compound->Solubilization Dissolving Barrier PPE & Engineering Controls (Hood, Gloves, N95) Aerosol->Barrier Inhalation Risk Solubilization->Barrier Dermal Risk Target Inhibits TNKS1/2 Axin Stabilizes AXIN Target->Axin Wnt Blocks Wnt/B-Catenin Axin->Wnt Tox Intestinal Toxicity (LGR5+ Stem Cells) Wnt->Tox Barrier->Target FAILURE MODE: Exposure

Figure 2: Workflow illustrating the pathway from laboratory handling to potential biological toxicity, emphasizing the role of PPE as the critical barrier.

References

  • National Institutes of Health (PMC). (2018). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Safe Handling of Oral Antineoplastic Medications and Targeted Therapeutics. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.